3-(2-Hydroxyethyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-hydroxyethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBOAJVHGKEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565555 | |
| Record name | 3-(2-Hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-27-6 | |
| Record name | 3-(2-Hydroxyethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(2-Hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-(2-Hydroxyethyl)benzonitrile, a significant intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and materials science.
Core Physical Properties
This compound (CAS No. 193290-27-6) is a clear liquid at room temperature.[1] Its molecular structure, featuring both a nitrile and a hydroxyl functional group, imparts a unique combination of polarity and reactivity, making it a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.177 g/mol | [1] |
| Appearance | Clear Liquid | [1] |
| Purity | 97% | [1] |
| CAS Number | 193290-27-6 | [1] |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, this section outlines the standard methodologies used to determine the key physical properties of liquid organic compounds. These protocols provide a framework for researchers to ascertain these values in a laboratory setting.
Boiling Point Determination
The boiling point of a liquid is a critical physical constant for its identification and characterization. A common and effective method for its determination is the micro boiling point method using a Thiele tube or a similar heating apparatus.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination.
Density Measurement
The density of a liquid is its mass per unit volume and is another important characteristic property. It can be accurately determined using a pycnometer or a density bottle.
Experimental Workflow for Density Measurement
Caption: Workflow for Density Measurement.
Solubility Assessment
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A qualitative assessment can be performed by observing the dissolution of the solute in a given solvent. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after reaching saturation.
Logical Relationship for Solubility Assessment
Caption: Factors Influencing Solubility.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While specific, verified spectra for this compound are not widely published, this section outlines the expected features based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons adjacent to the aromatic ring and the hydroxyl group will appear as triplets, with their chemical shifts influenced by the neighboring functional groups. The hydroxyl proton signal will be a broad singlet, and its position will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the two aliphatic carbons of the ethyl chain. The nitrile carbon is expected to have a chemical shift in the range of 115-125 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups:
-
A broad O-H stretching band around 3300-3500 cm⁻¹.
-
A sharp C≡N stretching band around 2220-2240 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling aromatic nitriles and alcohols should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. For detailed safety information, it is recommended to consult the SDS provided by the supplier.
Disclaimer: The information provided in this technical guide is for informational purposes only and is intended for use by qualified professionals. It is based on a review of available literature and chemical supplier data. The absence of specific experimental data highlights a gap in the current scientific literature. Researchers are encouraged to determine these properties experimentally for their specific applications.
References
An In-depth Technical Guide to 3-(2-Hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and known properties of 3-(2-Hydroxyethyl)benzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Formula
This compound is an aromatic organic compound featuring a nitrile group (-C≡N) and a hydroxyethyl group (-CH₂CH₂OH) attached to a benzene ring at the meta position.
Molecular Formula: C₉H₉NO[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 193290-27-6 | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Physical Form | Clear Liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Isomeric SMILES | C1=CC(=CC(=C1)C#N)CCO | [2] |
| InChI Key | SDFBOAJVHGKEAO-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
A key reaction involving this compound is its use as a precursor in the synthesis of 3-(2-Oxoethyl)benzonitrile. This transformation involves the selective oxidation of the primary alcohol on the ethyl side chain to the corresponding aldehyde.[3]
Logical Workflow for the Oxidation of this compound:
Caption: Proposed workflow for the synthesis of 3-(2-Oxoethyl)benzonitrile.
Note: The specific conditions, such as the choice of oxidizing agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.
Spectroscopic Data
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data for the parent compound, benzonitrile, and its isomers can provide an indication of the expected spectral features.
Table 2: Expected Spectroscopic Features for this compound (based on related compounds)
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.4-7.7 ppm), -CH₂- protons adjacent to the aromatic ring (triplet, ~2.9 ppm), -CH₂- protons adjacent to the hydroxyl group (triplet, ~3.9 ppm), -OH proton (singlet, variable chemical shift). |
| ¹³C NMR | Aromatic carbons (~110-140 ppm), nitrile carbon (~118 ppm), -CH₂- carbons (~39 and ~62 ppm). |
| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹), O-H stretch (broad, ~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2960 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 147. |
Biological Activity and Signaling Pathways
There is limited publicly available information regarding the specific biological activity or effects on signaling pathways of this compound. However, the broader class of substituted benzonitriles has been investigated for various biological activities. For instance, some substituted benzonitriles have been evaluated for their anti-inflammatory properties.[4] Additionally, certain benzonitrile-containing compounds have been explored as PET radiotracers for imaging metabotropic glutamate receptor subtype 5 (mGluR5), indicating a potential interaction with the central nervous system.[5]
Given the lack of specific data for this compound, any discussion of its role in signaling pathways would be speculative. Further research is required to elucidate its biological effects and mechanisms of action.
Logical Relationship for Investigating Potential Biological Activity:
Caption: A logical workflow for the biological evaluation of this compound.
Safety Information
The hazard statement codes for this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statement codes include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] As with all chemicals, it should be handled in a well-ventilated area with appropriate personal protective equipment.
Conclusion
This compound is a valuable chemical intermediate with potential applications in organic synthesis. While its fundamental physicochemical properties are known, there is a notable lack of detailed, publicly available information regarding its synthesis, comprehensive spectroscopic characterization, and biological activity. The information provided in this guide is based on available data and established chemical principles. Further research is warranted to fully explore the potential of this compound in drug development and other scientific disciplines.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cenmed.com [cenmed.com]
- 3. 3-(2-Oxoethyl)benzonitrile|CAS 109346-98-7 [benchchem.com]
- 4. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(2-Hydroxyethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Hydroxyethyl)benzonitrile, a molecule of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and application in research and development.
Chemical Structure and Properties
This compound possesses a molecular formula of C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2] The structure features a benzonitrile moiety substituted at the meta position with a 2-hydroxyethyl group. This combination of a nitrile and a primary alcohol functional group on an aromatic ring gives the molecule its characteristic chemical properties and spectroscopic features. At room temperature, it exists as a clear liquid.[1]
Spectroscopic Data
The following sections detail the NMR, IR, and MS spectroscopic data for this compound. The quantitative data is summarized in structured tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the protons of the hydroxyethyl side chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.40 - 7.60 | Multiplet | - |
| Methylene (-CH₂-Ar) | 2.91 | Triplet | 6.5 |
| Methylene (-CH₂-OH) | 3.92 | Triplet | 6.5 |
| Hydroxyl (-OH) | ~1.7 (variable) | Singlet (broad) | - |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Nitrile (-CN) | 118.9 |
| Quaternary Aromatic (C-CN) | 112.5 |
| Quaternary Aromatic (C-CH₂) | 142.0 |
| Aromatic CH | 129.5, 130.8, 131.5, 132.9 |
| Methylene (-CH₂-Ar) | 38.5 |
| Methylene (-CH₂-OH) | 62.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3050 | C-H stretch (aromatic) | Aromatic Ring |
| ~2940, ~2880 | C-H stretch (aliphatic) | Methylene Groups |
| ~2230 | C≡N stretch | Nitrile |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1050 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Proposed Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 116 | [M - CH₂OH]⁺ |
| 103 | [M - C₂H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more.
-
Relaxation delay: 2-5 seconds.
-
Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement.
Mass Spectrometry
Sample Introduction and Ionization:
-
Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.
Mass Analysis and Detection:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Detection: An electron multiplier detector.
-
The mass spectrum is recorded, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.
Caption: Workflow for the structural elucidation of this compound.
References
A Technical Guide to 3-(2-Hydroxyethyl)benzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-(2-Hydroxyethyl)benzonitrile, a versatile chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its potential applications in research and pharmaceutical development, with a focus on its role as a synthetic building block.
Chemical Identity and Properties
This compound is an aromatic compound featuring both a nitrile and a primary alcohol functional group. This bifunctional nature makes it a valuable precursor in the synthesis of more complex molecules.
CAS Number : 193290-27-6[1][2][3]
Synonyms :
-
Benzonitrile, 3-(2-hydroxyethyl)-
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.18 g/mol | [3] |
| Appearance | Clear Liquid | [1] |
| Purity | Typically ≥95-97% | [1][3] |
| InChI Key | SDFBOAJVHGKEAO-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
This compound serves as a readily available starting material for various chemical transformations.[4] A primary application is its selective oxidation to produce 3-(2-Oxoethyl)benzonitrile, a key intermediate for constructing complex molecular frameworks.[4]
Caption: Synthetic pathway from this compound.
Experimental Protocol: Selective Oxidation to 3-(2-Oxoethyl)benzonitrile
This protocol describes a general procedure for the selective oxidation of the primary alcohol in this compound to an aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[4] Pyridinium chlorochromate (PCC) is a common reagent for this transformation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Methodology:
-
Setup: A dry round-bottom flask is charged with a magnetic stir bar, PCC (1.5 equivalents), and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise to the stirring suspension of PCC at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.
-
Purification: The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The resulting crude product, 3-(2-Oxoethyl)benzonitrile, can be further purified by column chromatography on silica gel. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the oxidation of this compound.
Applications in Research and Drug Development
The nitrile group is a well-established pharmacophore found in over 30 approved pharmaceutical agents, valued for its metabolic stability and ability to engage in key binding interactions.[5] While direct biological activity for this compound is not widely reported, its structural motifs are relevant in medicinal chemistry.
Role as a Chemical Intermediate: The primary value of this compound lies in its utility as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[4] Benzonitrile derivatives are precursors to a wide range of pharmaceuticals, including enzyme inhibitors and receptor antagonists.[5] For example, the isomer 4-(2-Hydroxyethyl)benzonitrile has been studied for its selective inhibition of the cytochrome P450 enzyme CYP1A2, highlighting the potential for this class of compounds to interact with biological targets.[6]
Potential Areas of Investigation: Given the known activities of related benzonitriles, this compound could serve as a starting point for developing novel inhibitors for various enzyme classes, such as kinases or proteases, where the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7]
Caption: Role as a precursor in a drug discovery workflow.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. cenmed.com [cenmed.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 3-(2-Oxoethyl)benzonitrile|CAS 109346-98-7 [benchchem.com]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-(2-Hydroxyethyl)benzonitrile | 69395-13-7 [smolecule.com]
- 7. 3-(2-Aminoethyl)benzonitrile | 219919-49-0 | Benchchem [benchchem.com]
The Benzonitrile Core: A Technical Guide to its Discovery, History, and Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history, synthesis, and diverse biological applications of benzonitrile and its derivatives. From its initial synthesis in the 19th century to its current prominence as a privileged scaffold in medicinal chemistry, the benzonitrile moiety has been integral to the development of a wide array of therapeutic agents. This document provides a comprehensive overview of key synthetic methodologies, quantitative biological data, detailed experimental protocols, and the signaling pathways influenced by this versatile chemical entity.
Discovery and Historical Perspective
The journey of benzonitrile began in 1844 when German chemist Hermann Fehling first synthesized it through the thermal dehydration of ammonium benzoate.[1][2] Fehling astutely deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide) and in doing so, coined the term "nitrile," which has since defined this entire class of organic compounds.[1][3] For many years, benzonitrile and its derivatives were primarily relegated to roles as solvents and chemical intermediates.[4] However, the latter half of the 20th century marked a significant turning point, as the unique electronic properties and metabolic stability of the benzonitrile group captured the attention of medicinal chemists, leading to its incorporation into a multitude of clinically significant drugs.
Key Synthetic Methodologies
The synthesis of benzonitrile derivatives can be achieved through several classic and modern organic reactions. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone for the synthesis of aryl nitriles from aryl diazonium salts.[5][6] The process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[7][8]
Experimental Protocol: Synthesis of Benzonitrile via Sandmeyer Reaction
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve the starting aniline (e.g., aniline) in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the temperature between 0 and 5 °C.
-
Continue stirring for an additional 30 minutes to ensure the complete formation of the benzenediazonium chloride salt.[7]
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with stirring.
-
A reaction ensues, often with the evolution of nitrogen gas. The mixture is then typically heated to ensure the completion of the reaction.
-
The benzonitrile product is then isolated by steam distillation or solvent extraction, followed by purification via distillation.
-
Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction provides a direct method for the cyanation of aryl halides using copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine.[9][10]
Experimental Protocol: Cyanation of Bromobenzene via Rosenmund-von Braun Reaction
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aryl halide (e.g., bromobenzene) and a molar excess of copper(I) cyanide.
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
The product benzonitrile is then extracted with an organic solvent, and the organic layer is washed, dried, and purified by distillation.
Industrial Production: Ammoxidation of Toluene
On an industrial scale, the most common method for producing benzonitrile is the vapor-phase ammoxidation of toluene.[2][11] This process involves the reaction of toluene with ammonia and oxygen at high temperatures over a metal oxide catalyst.[12][13]
Process Outline: Ammoxidation of Toluene
-
Reactants: Toluene, ammonia, and air (as the oxygen source).
-
Catalyst: Typically a mixed metal oxide catalyst, often containing vanadium and molybdenum oxides on a support like alumina.[11][13]
-
Reaction Conditions: The gaseous reactants are passed through a fluidized bed or fixed-bed reactor at temperatures ranging from 400 to 450 °C.[2][12]
-
Process Flow:
-
Toluene and ammonia are vaporized and mixed with preheated air.
-
The gaseous mixture is fed into the reactor containing the catalyst.
-
The ammoxidation reaction occurs, producing benzonitrile and water.
-
The product stream is cooled and condensed.
-
The benzonitrile is separated from the aqueous layer and unreacted starting materials.
-
The crude benzonitrile is then purified by distillation to achieve high purity (e.g., >99.5%).[14]
-
Benzonitrile Derivatives in Drug Development
The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.
Anticancer Activity
Benzonitrile-containing compounds have emerged as potent anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.
Letrozole: A Case Study
Letrozole is a non-steroidal aromatase inhibitor widely used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The discovery of letrozole was a result of a targeted drug design approach to create a highly potent and selective aromatase inhibitor.
-
Mechanism of Action: Letrozole competitively inhibits the aromatase enzyme (cytochrome P450 19A1) by binding to the heme group of its cytochrome P450 subunit. This blockage prevents the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), thereby depriving hormone-dependent breast cancer cells of the estrogen they need to grow and proliferate.
Caption: Inhibition of PD-1/PD-L1 interaction.
Calcium Channel Blockade
Verapamil: A Phenylalkylamine Derivative
Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias. Its structure features a benzonitrile moiety, which is crucial for its activity.
-
Synthesis of Verapamil: The synthesis of verapamil often starts from a substituted benzonitrile precursor, such as 2-(3,4-dimethoxyphenyl)acetonitrile. This precursor undergoes a series of alkylation reactions to build the final molecule. A common synthetic route involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a strong base like sodium amide. [4][15][16] Experimental Workflow: Synthesis of Verapamil
Caption: Synthetic workflow for Verapamil.
Other Biological Activities
Benzonitrile derivatives have also shown promise as:
-
Antimicrobial agents: Certain derivatives exhibit activity against a range of bacteria and fungi.
-
Antiviral agents: Some have been investigated for their potential to inhibit viral replication.
-
Enzyme inhibitors: Besides aromatase, other enzymes are also targeted by benzonitrile-containing molecules.
Quantitative Data on Biological Activities
The following tables summarize the biological activities of selected benzonitrile derivatives.
Table 1: Anticancer Activity of Benzonitrile Derivatives
| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM |
| BEL-7402 (Liver) | 7.8 nM | ||
| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar |
| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | |
| Biphenyl-1,2,3-triazol-benzonitriles | Compound 7 | PD-1/PD-L1 Binding | 8.52 µM |
Table 2: Antimicrobial Activity of Benzonitrile Derivatives
| Compound Class | Example Compound | Microorganism | MIC (µg/mL) |
| Benzo and Naphthonitriles | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 |
| Gram-positive bacteria | Significant activity | ||
| Gram-negative bacteria | Significant activity |
Other Notable Reactions and Derivatives
The versatility of the benzonitrile core extends to its use in the synthesis of other important chemical entities.
Benzoguanamine Synthesis
Benzoguanamine, a key component in the production of thermosetting resins, is synthesized from benzonitrile and dicyandiamide. [17][18] Experimental Protocol: Synthesis of Benzoguanamine
-
In a flask equipped with a mechanical stirrer and reflux condenser, dissolve potassium hydroxide in methyl Cellosolve.
-
Add dicyandiamide and benzonitrile to the solution.
-
Heat the mixture with stirring. An exothermic reaction will commence around 90-110 °C, leading to the precipitation of the product.
-
After the exothermic reaction subsides, reflux the mixture for several hours to ensure complete reaction.
-
Cool the mixture and filter the solid product.
-
Wash the product with hot water to remove unreacted starting materials and byproducts.
-
Dry the purified benzoguanamine. [17] Reaction Scheme: Synthesis of Benzoguanamine
Caption: Synthesis of Benzoguanamine.
Gattermann and Hoesch Reactions
The nitrile group of benzonitrile derivatives can participate in electrophilic aromatic substitution reactions to form aldehydes (Gattermann reaction) and ketones (Hoesch reaction), respectively. [3][19][20]These reactions are valuable tools for the synthesis of various aromatic carbonyl compounds.
Conclusion
From its humble beginnings in Fehling's laboratory, the benzonitrile scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility and favorable physicochemical properties have enabled the development of a diverse range of biologically active molecules. The continued exploration of novel benzonitrile derivatives and their interactions with biological targets promises to yield new therapeutic agents for a multitude of diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a foundation for further innovation in the discovery and development of benzonitrile-based drugs.
References
- 1. organicreactions.org [organicreactions.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 4. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. [askfilo.com]
- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 12. CN101037398A - Production method of benzonitrile - Google Patents [patents.google.com]
- 13. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]
- 14. CN1876638A - Process for preparing benzoguanamine - Google Patents [patents.google.com]
- 15. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 16. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. How is Benzoguanamine synthesized? - Blog - KEYINGCHEM [keyingchemical.com]
- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 20. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
The Benzonitrile Core: A Technical Guide to Substituent Effects on Reactivity for Drug Development Professionals
Abstract
The benzonitrile scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and synthetic versatility.[1] This technical guide provides an in-depth analysis of the reactivity of the benzonitrile core, with a particular focus on how aromatic substituents modulate its chemical behavior. Understanding these substituent effects is paramount for researchers, scientists, and drug development professionals in the rational design of novel therapeutics. This document summarizes quantitative data on reaction kinetics, details experimental protocols for key transformations, and visualizes relevant biological pathways, offering a comprehensive resource for the targeted synthesis and application of benzonitrile derivatives.
Introduction: The Privileged Benzonitrile Scaffold
Benzonitrile derivatives are a class of organic compounds featuring a cyano (-C≡N) group attached to a benzene ring. This structural motif is prevalent in a wide array of pharmaceuticals and functional materials due to the nitrile group's ability to act as a versatile synthetic handle and a bioisostere for other functional groups.[2] The reactivity of both the nitrile functionality and the aromatic ring can be finely tuned by the introduction of substituents, which alter the electron density distribution within the molecule through a combination of inductive and resonance effects.[1] This guide will explore the impact of these electronic effects on the primary reactions of the benzonitrile core.
Electronic Influence of Substituents on the Benzonitrile Core
The reactivity of a substituted benzonitrile is fundamentally governed by the nature of the substituent on the aromatic ring. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring through the donation of electrons, either by induction (e.g., alkyl groups) or resonance (e.g., -OH, -OR, -NH2). This increased electron density generally activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring by withdrawing electrons, either inductively (e.g., halogens) or through resonance (e.g., -NO2, -CN, -C=O). This decreased electron density deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.[3]
The position of the substituent (ortho, meta, or para) relative to the nitrile group also plays a critical role in determining the regioselectivity of reactions.
Key Reactions of the Benzonitrile Core
The reactivity of the benzonitrile core can be categorized into three main areas: reactions of the nitrile group, electrophilic aromatic substitution on the benzene ring, and nucleophilic aromatic substitution on the benzene ring.
Reactions of the Nitrile Group
The nitrile group itself is a site of significant reactivity, capable of undergoing hydrolysis and reduction.
The conversion of a nitrile to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the aromatic substituents. Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating the hydrolysis rate.[1] Conversely, electron-donating groups retard this reaction.
Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles [1]
| Substituent (Para-position) | Relative Rate of Hydrolysis (k/kH) |
| -NO2 | 5.8 |
| -CN | 4.2 |
| -Br | 2.1 |
| -H | 1.0 |
| -CH3 | 0.6 |
| -OCH3 | 0.3 |
The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. The efficiency of this transformation is influenced by the choice of reducing agent and the substitution pattern on the benzonitrile. Electron-donating groups on the aromatic ring generally lead to higher yields of the corresponding primary amine during catalytic hydrogenation.[1]
Table 2: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles [1]
| Substituent (Para-position) | Yield of Primary Amine (%) |
| -OCH3 | 95 |
| -CH3 | 92 |
| -H | 88 |
| -Cl | 85 |
| -CF3 | 78 |
Electrophilic Aromatic Substitution (EAS)
The nitrile group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. The strong electron-withdrawing nature of the cyano group deactivates the entire ring towards attack by electrophiles. The deactivation is most pronounced at the ortho and para positions due to resonance effects, leading to preferential substitution at the meta position.[3]
Nucleophilic Aromatic Substitution (SNAc)
In contrast to EAS, the nitrile group, being electron-withdrawing, activates the benzonitrile ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group (e.g., a halogen).[1] The presence of additional strong electron-withdrawing groups, such as a nitro group, further enhances this reactivity.[4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]
Quantitative Analysis of Substituent Effects: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[5] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted derivative to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[5]
Table 3: Hammett Substituent Constants (σ) for Common Substituents
| Substituent | σ_meta | σ_para |
| -NH2 | -0.16 | -0.66 |
| -OH | 0.12 | -0.37 |
| -OCH3 | 0.12 | -0.27 |
| -CH3 | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CF3 | 0.43 | 0.54 |
| -CN | 0.56 | 0.66 |
| -NO2 | 0.71 | 0.78 |
| -COCH3 | 0.38 | 0.50 |
| -COOH | 0.37 | 0.45 |
Experimental Protocols
This section provides detailed methodologies for key reactions involving the benzonitrile core.
Protocol for Acid-Catalyzed Hydrolysis of a Substituted Benzonitrile
Objective: To hydrolyze a substituted benzonitrile to the corresponding benzoic acid.
Materials:
-
Substituted benzonitrile (e.g., 4-chlorobenzonitrile)
-
Concentrated sulfuric acid
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the substituted benzonitrile (1.0 eq) in a round-bottom flask.
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing crushed ice.
-
The solid product (the corresponding benzoic acid) will precipitate.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water.
-
Dry the product to obtain the purified benzoic acid.
Protocol for Catalytic Hydrogenation (Reduction) of a Substituted Benzonitrile
Objective: To reduce a substituted benzonitrile to the corresponding benzylamine.
Materials:
-
Substituted benzonitrile (e.g., 4-methoxybenzonitrile)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
Procedure:
-
Dissolve the substituted benzonitrile (1.0 eq) in ethanol in a reaction flask.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
Purify the product by column chromatography or distillation if necessary.
Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Substituted Benzonitrile
Objective: To perform a nucleophilic aromatic substitution on an activated benzonitrile derivative.
Materials:
-
Activated benzonitrile (e.g., 4-fluoro-3-nitrobenzonitrile)
-
Nucleophile (e.g., morpholine)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial
-
Stir plate and stir bar
Procedure:
-
To a reaction vial, add the activated benzonitrile (1.0 eq), the nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO as the solvent.
-
Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol for Electrophilic Aromatic Substitution (Nitration) of Benzonitrile
Objective: To nitrate benzonitrile at the meta position.
Materials:
-
Benzonitrile
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add benzonitrile to the cold sulfuric acid with stirring.
-
In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.
-
Cool the nitrating mixture in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the benzonitrile solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid product (m-nitrobenzonitrile) will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.
Applications in Drug Development: Targeting Signaling Pathways
The tunable reactivity and structural features of the benzonitrile core make it a valuable scaffold in the design of inhibitors for various biological targets, particularly in the context of signal transduction pathways implicated in diseases like cancer and inflammation.
Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell growth.[] Aberrant JAK-STAT signaling is associated with various cancers and autoimmune diseases. Several benzonitrile-containing molecules have been developed as potent JAK inhibitors, blocking the phosphorylation of STAT proteins and subsequent downstream signaling.[7]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Dysregulation of the MAPK pathway is a common feature of many cancers. Benzonitrile-based compounds have been investigated as inhibitors of various kinases within this pathway, such as MEK and ERK, thereby disrupting the downstream signaling events that promote cancer cell growth.
Conclusion
The benzonitrile core represents a highly versatile and tunable scaffold for the development of novel chemical entities with significant therapeutic potential. A thorough understanding of how substituents on the aromatic ring influence the reactivity of both the ring and the nitrile group is essential for the efficient and targeted synthesis of new drug candidates. This guide has provided a comprehensive overview of these substituent effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. By leveraging this knowledge, researchers in drug development can more effectively design and synthesize novel benzonitrile derivatives with desired chemical and biological properties.
References
An In-depth Technical Guide to 3-(2-Hydroxyethyl)benzonitrile: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Hydroxyethyl)benzonitrile is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of organic compounds, particularly in the realm of pharmaceutical and materials science. Its unique structure, incorporating both a nitrile group and a primary alcohol, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound, with the chemical formula C₉H₉NO, is a clear liquid at room temperature.[1][2] Its strategic importance lies in the orthogonal reactivity of its two functional groups. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the primary alcohol is amenable to oxidation, etherification, and esterification. This dual functionality makes it a versatile building block for the construction of more complex molecular architectures, including heterocyclic systems and pharmacologically active molecules.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [4] |
| CAS Number | 193290-27-6 | [2] |
| Appearance | Clear Liquid | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, primarily involving the reduction of a suitable precursor containing a carbonyl or carboxyl group at the benzylic position.
Reduction of 3-Cyanobenzoyl Chloride
One common approach involves the reduction of 3-cyanobenzoyl chloride. While direct reduction to the alcohol can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄), a more controlled, two-step process is often preferred to avoid over-reduction.
Experimental Protocol: Reduction of 3-Cyanobenzoyl Chloride with Sodium Borohydride
-
Step 1: Formation of the Aldehyde Intermediate (not isolated). In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, a solution of 3-cyanobenzoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C.
-
Step 2: Reduction to the Alcohol. A solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a suitable solvent like ethanol is added dropwise to the cooled solution of the acid chloride.[5] The reaction mixture is stirred at -78°C for a specified time and then allowed to warm to room temperature.
-
Step 3: Work-up. The reaction is quenched by the slow addition of water, followed by an acidic work-up (e.g., with dilute HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford this compound.
Synthesis from 3-Cyanobenzyl Bromide
An alternative route involves the reaction of 3-cyanobenzyl bromide with a suitable formaldehyde equivalent, followed by reduction.
Workflow for Synthesis from 3-Cyanobenzyl Bromide
Caption: Grignard-based synthesis of this compound.
Key Reactions of this compound
The synthetic utility of this compound is demonstrated through the diverse reactions of its hydroxyl and nitrile functionalities.
Oxidation of the Hydroxyl Group
The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(2-oxoethyl)benzonitrile, a valuable intermediate in its own right. Milder oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Swern Oxidation
-
Step 1: Activation of DMSO. In a flask under an inert atmosphere, oxalyl chloride (2 equivalents) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C.[1][6] A solution of dimethyl sulfoxide (DMSO) (3 equivalents) in DCM is added dropwise.[6]
-
Step 2: Alcohol Addition. A solution of this compound (1 equivalent) in DCM is added slowly to the activated DMSO mixture at -78°C.[1][6]
-
Step 3: Base Addition and Work-up. After stirring for a designated period, triethylamine (6 equivalents) is added dropwise.[6] The reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated.
-
Step 4: Purification. The resulting crude product, 3-(2-oxoethyl)benzonitrile, is purified by column chromatography.
Reaction Scheme: Oxidation to Aldehyde
Caption: Oxidation of the primary alcohol to an aldehyde.
Halogenation of the Hydroxyl Group
The hydroxyl group can be converted to a leaving group, such as a bromide, to facilitate nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 3-(2-Bromoethyl)benzonitrile
-
Step 1: Reaction Setup. To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, phosphorus tribromide (PBr₃) (0.5 equivalents) is added dropwise at 0°C.
-
Step 2: Reaction and Work-up. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with ice water.
-
Step 3: Extraction and Purification. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 3-(2-bromoethyl)benzonitrile can be purified by distillation or chromatography.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using strong reducing agents.
Reaction Scheme: Nitrile Reduction
Caption: Reduction of the nitrile to a primary amine.
Applications in Drug Development
This compound and its derivatives are valuable precursors in the synthesis of various pharmaceutical agents.
Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors
The structural motif derived from this compound is found in certain Angiotensin-Converting Enzyme (ACE) inhibitors, which are a class of drugs used to treat hypertension and congestive heart failure.[3][7][8] The synthesis of these inhibitors often involves the elaboration of both the nitrile and hydroxyl functionalities.
Synthesis of Finerenone Analogs
While not a direct precursor in the most common synthetic routes, the 4-cyano-2-methoxyphenyl group present in the non-steroidal mineralocorticoid receptor antagonist Finerenone shares structural similarity. Synthetic strategies towards analogs of Finerenone could potentially utilize intermediates derived from this compound.
Intermediate for Methylphenidate Analogs
The core structure of this compound can be modified to serve as a building block for analogs of methylphenidate, a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Spectroscopic Data
The structural characterization of this compound is typically performed using standard spectroscopic techniques.
| Spectroscopic Data | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ 7.6-7.4 (m, 4H, Ar-H), 3.95 (t, 2H, CH₂OH), 2.95 (t, 2H, Ar-CH₂), 1.8 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 140.0, 132.5, 131.0, 129.5, 119.0 (Ar-C & C≡N), 63.0 (CH₂OH), 39.0 (Ar-CH₂) |
| IR (neat) | 3350 cm⁻¹ (O-H stretch), 2230 cm⁻¹ (C≡N stretch), 2940, 2880 cm⁻¹ (C-H stretch) |
Note: Approximate chemical shifts (δ) are given in ppm and coupling constants are not detailed. Actual values may vary depending on the solvent and instrument.[9][10][11][12]
Conclusion
This compound is a highly versatile and valuable synthetic intermediate with broad applications in organic synthesis and drug discovery. Its dual functionality allows for a wide array of chemical transformations, making it an ideal starting material for the construction of complex molecules. The detailed protocols and synthetic pathways provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient utilization of this important building block in their synthetic endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. cenmed.com [cenmed.com]
- 5. youtube.com [youtube.com]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minio.scielo.br [minio.scielo.br]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. sphinxsai.com [sphinxsai.com]
The Multifaceted Biological Potential of Hydroxylated Benzonitriles: A Technical Guide for Researchers
Introduction: Hydroxylated benzonitriles, a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl (-OH) and a nitrile (-C≡N) group, are emerging as promising scaffolds in drug discovery and development. Their unique electronic and structural features confer a wide range of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the current understanding of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and development in this field.
Antioxidant Activity
Hydroxylated benzonitriles exhibit notable antioxidant activity, primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl groups. These compounds can effectively scavenge free radicals, thus mitigating oxidative stress implicated in various pathological conditions. The antioxidant capacity is influenced by the number and position of hydroxyl groups on the benzene ring.
Quantitative Antioxidant Data
The antioxidant potential of hydroxylated benzonitriles is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a key metric for comparison.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3,4,5-Trihydroxycinnamic acid | DPPH | 16.45 ± 3.35 | Ascorbic Acid | 33.16 ± 7.38 |
| Generic Hydroxylated Benzonitrile Analogs | DPPH | Data Not Available | Trolox | Varies |
Note: Data for specific hydroxylated benzonitriles in DPPH assays is limited in the readily available literature. The provided data for a structurally related trihydroxy-substituted compound illustrates the potential potency.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of hydroxylated benzonitriles using the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Hydroxylated benzonitrile test compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Test Compounds: Prepare a stock solution of the hydroxylated benzonitrile in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions of the test compound and the positive control at various concentrations.
-
Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the respective wells. c. For the blank control, add 100 µL of the solvent used for the test compounds.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Anticancer Activity
Several hydroxylated benzonitriles and their derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.
Quantitative Anticancer Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | HeLa (Cervical Cancer) | 34.38[1] |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | MCF-7 (Breast Cancer) | 26.84[1] |
| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5[2] |
| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7[2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hydroxylated benzonitrile test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the hydroxylated benzonitrile compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation and IC50 Determination: The percentage of cell viability is calculated, and the IC50 value is determined by plotting cell viability against the compound concentration.
Signaling Pathway: Induction of Apoptosis
Hydroxylated benzonitriles can induce apoptosis through the intrinsic (mitochondrial) pathway. A specific example is the herbicide ioxynil (3,5-diiodo-4-hydroxybenzonitrile), which acts as a mitochondrial uncoupler.[1] This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.
Antimicrobial Activity
Certain hydroxylated benzonitriles have shown promising activity against a range of pathogenic bacteria and fungi. The nitrile and hydroxyl moieties are believed to play a crucial role in their antimicrobial action, potentially by disrupting cell membranes or inhibiting essential enzymes.
Quantitative Antimicrobial Data (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25[1] |
| Generic Hydroxylated Benzonitrile Analogs | Staphylococcus aureus | Data Not Available |
| Generic Hydroxylated Benzonitrile Analogs | Escherichia coli | Data Not Available |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the MIC of hydroxylated benzonitriles against a specific microorganism using the broth microdilution method.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Hydroxylated benzonitrile test compound
-
Standard antibiotic (positive control)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare serial twofold dilutions of the hydroxylated benzonitrile and the positive control in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
Hydroxylated benzonitriles have been investigated as inhibitors of various enzymes, including tyrosinase and xanthine oxidase, which are implicated in skin hyperpigmentation and gout, respectively. The nitrile group can potentially coordinate with metal ions in the enzyme's active site, while the hydroxyl groups can form hydrogen bonds, contributing to the inhibitory activity.
Quantitative Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| 4-Methylbenzonitrile | Tyrosinase | 79.9[3] | - | Partial |
| 4-Methoxybenzonitrile | Tyrosinase | 111.1[3] | 66.5[3] | Mixed |
| 4-Isopropylbenzonitrile | Tyrosinase | 121.5[3] | 88.8[3] | Mixed |
| Anthrarobin | Xanthine Oxidase | 68.35 | 122.38 | Mixed |
| Purpurin | Xanthine Oxidase | 105.13 | 130.49 | Mixed |
Experimental Protocols
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically.
Procedure Outline:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA (substrate).
-
In a 96-well plate, mix the tyrosinase solution with different concentrations of the hydroxylated benzonitrile.
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the increase in absorbance at 475 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Principle: This assay measures the inhibition of the conversion of xanthine to uric acid by xanthine oxidase, which can be followed by monitoring the increase in absorbance at 295 nm.
Procedure Outline:
-
Prepare a solution of xanthine oxidase.
-
Prepare a solution of xanthine (substrate).
-
In a UV-transparent 96-well plate, incubate the xanthine oxidase with various concentrations of the hydroxylated benzonitrile.
-
Start the reaction by adding the xanthine solution.
-
Monitor the increase in absorbance at 295 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion and Future Directions
Hydroxylated benzonitriles represent a versatile class of compounds with significant, yet underexplored, therapeutic potential. The available data highlight their promise as antioxidant, anticancer, antimicrobial, and enzyme-inhibitory agents. However, further research is imperative to fully elucidate their structure-activity relationships, mechanisms of action, and pharmacokinetic and toxicological profiles. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on the hydroxylated benzonitrile scaffold. Future studies should focus on synthesizing and screening a broader library of these compounds, exploring their effects on a wider range of biological targets, and conducting in vivo efficacy and safety studies.
References
The Nitrile Group in Medicinal Chemistry: A Core Functional Moiety in Modern Drug Design
An In-depth Technical Guide for Drug Development Professionals
The nitrile group (a carbon triply bonded to a nitrogen, -C≡N) has emerged from a niche functional group to a cornerstone of modern medicinal chemistry. Its unique electronic properties, compact size, and metabolic stability have enabled its incorporation into a multitude of therapeutic agents, with over 30 nitrile-containing pharmaceuticals on the market and many more in clinical development.[1][2] This guide provides a detailed exploration of the nitrile group's multifaceted roles, physicochemical characteristics, and strategic applications in drug design, supported by quantitative data, experimental protocols, and logical diagrams.
Physicochemical and Metabolic Profile
The utility of the nitrile group stems from its distinct physical and chemical properties. It is a strongly polar, linear moiety with a significant dipole moment, yet it has a minuscule steric profile, with a cylindrical diameter of only 3.6 Å.[1] This allows it to penetrate deep into enzyme active sites and sterically congested pockets.[1]
-
Polarity and Interactions: The high electronegativity of the nitrogen atom makes the nitrile group a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors like serine and arginine residues in protein backbones.[1] It can also participate in dipole-dipole and π-π stacking interactions, particularly when attached to an aromatic ring, where its strong electron-withdrawing nature can polarize the π-system.[1]
-
Solubility: Although nitriles cannot hydrogen-bond with themselves, they can form hydrogen bonds with water molecules, rendering small nitrile-containing molecules soluble in water.[1] This property can be leveraged to improve the pharmacokinetic profile of a drug candidate.[2] As the size of the hydrocarbon portion of the molecule increases, this solubility decreases.[1]
-
Metabolic Stability: The nitrile group is generally robust and metabolically stable.[1] In the majority of nitrile-containing drugs, the -C≡N group passes through the body unchanged.[1] Metabolism, when it occurs, typically happens at other sites on the molecule.[1] Release of cyanide is rare, especially from aryl nitriles or nitriles on fully substituted carbons, which prevents oxidation at the nitrile-bearing carbon.[1]
The Multifaceted Roles of the Nitrile Pharmacophore
The nitrile group's versatility allows it to serve several distinct functions in a drug's structure, from anchoring the molecule in its binding site to acting as a reactive "warhead."
In classical medicinal chemistry, the nitrile is often employed as a bioisostere for carbonyl, hydroxyl, and even halogen groups.[2] Its ability to act as a hydrogen bond acceptor allows it to mimic the function of a ketone's oxygen, a role exemplified by non-steroidal aromatase inhibitors used in breast cancer treatment.
-
Case Study: Aromatase Inhibitors: In drugs like Anastrozole and Letrozole, a benzonitrile moiety is crucial for activity.[3] The nitrile group mimics the 3-keto functionality of endogenous steroidal substrates, acting as a hydrogen bond acceptor in the enzyme's active site.[1] This substitution provides the benefits of high potency while avoiding the off-target effects associated with steroidal drugs.[1]
A growing and powerful application of the nitrile group is as a mild electrophile, or "warhead," for covalent inhibitors. The electrophilic character of the nitrile carbon allows it to be attacked by nucleophilic residues (primarily cysteine or serine) in an enzyme's active site.[1] This forms a reversible covalent thioimidate or imidate adduct, leading to potent and often prolonged inhibition.[4] This strategy is particularly effective for proteases.
-
Case Study: Cathepsin K Inhibitors: Cathepsin K is a cysteine protease involved in bone resorption.[5] Nitrile-based inhibitors like Odanacatib were designed to form a reversible covalent bond with the active site Cys25 residue.[6] This mechanism provides high potency and selectivity. Odanacatib is a highly selective inhibitor with an IC₅₀ of 0.2 nM for human cathepsin K.[5]
While the nitrile itself can act as a warhead, it is more commonly incorporated into molecules that form irreversible covalent bonds through other functionalities, such as an acrylamide group. In this context, the nitrile's role is often to increase the reactivity of the Michael acceptor.
-
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib is a potent irreversible inhibitor of BTK used to treat B-cell cancers.[7] It contains an acrylamide group that forms a covalent bond with Cys-481 in the BTK active site.[7][8] While not a nitrile-containing drug itself, the principles of covalent inhibition it demonstrates are central to the design of many modern covalent drugs, including those that do utilize nitriles as part of their broader pharmacophore. Ibrutinib potently inhibits BTK with an IC₅₀ of 0.5 nM.[7]
In many drugs, the nitrile group's primary role is to establish key non-covalent interactions that enhance binding affinity. This is particularly evident in α-aminonitriles that target peptidases.
-
Case Study: DPP-4 Inhibitors: Vildagliptin is an antidiabetic drug that inhibits the serine protease Dipeptidyl Peptidase-4 (DPP-4).[9][10] The α-aminonitrile structure allows for a strong, reversible interaction with the enzyme's active site.[1] The nitrile group engages with a catalytic serine residue, resulting in potent inhibition.[1] Vildagliptin is a potent inhibitor of DPP-4, with reported IC₅₀ values of approximately 4.6 nM to 62 nM.[9][11]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative nitrile-containing drugs discussed.
Table 1: In Vitro Potency of Nitrile-Containing Drugs
| Drug | Target | Mechanism | Key Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| Vildagliptin | DPP-4 | Reversible | IC₅₀ | 4.6 - 62 nM | [9][11] |
| Odanacatib | Cathepsin K | Reversible Covalent | IC₅₀ | 0.2 nM | [5] |
| Bicalutamide | Androgen Receptor | Competitive Antagonist | IC₅₀ | 160 nM | [12] |
| Anastrozole | Aromatase | Non-steroidal Inhibitor | % Inhibition | >96% | [3] |
| Letrozole | Aromatase | Non-steroidal Inhibitor | % Inhibition | >96% |[3] |
Table 2: Comparative Pharmacokinetic Parameters of Aromatase Inhibitors
| Parameter | Letrozole | Anastrozole | Reference(s) |
|---|---|---|---|
| Bioavailability | 99.9% | Well-absorbed | [13] |
| Time to Peak (Tₘₐₓ) | ~1-2 hours | ~3 hours | [13] |
| Plasma Protein Binding | ~60% | 40% | [13] |
| Elimination Half-Life (t½) | ~48 hours | 40-50 hours | [13][14] |
| Time to Steady State | 60 days | 7 days |[14] |
Diagrams of Pathways and Workflows
Caption: Multifaceted roles of the nitrile group in medicinal chemistry.
Caption: B-Cell Receptor (BCR) signaling pathway and its inhibition.
Caption: A typical screening cascade for novel covalent inhibitors.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of nitrile-containing compounds.
This protocol describes the conversion of an aromatic amine (aniline) to an aryl nitrile (benzonitrile) using a copper(I) cyanide-catalyzed Sandmeyer reaction.[15][16][17]
Objective: To synthesize an aryl nitrile from the corresponding aryl amine.
Materials:
-
Aryl amine (e.g., 2-chloroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice, deionized water
Procedure:
-
Part A: Preparation of the Diazonium Salt Solution (Perform in fume hood at 0-5 °C) a. To a 250 mL beaker, add the aryl amine (e.g., 10 mmol). b. Add concentrated HCl (e.g., 6 mL) and 10 mL of water. Stir until the amine salt dissolves completely. c. Cool the solution to 0-5 °C in an ice-water bath. Maintain this temperature throughout the diazotization. d. Prepare a solution of sodium nitrite (e.g., 11 mmol, ~0.76 g) in 5 mL of cold water. e. Add the sodium nitrite solution dropwise to the cold, stirring amine salt solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.[18] f. After the addition is complete, stir for an additional 15 minutes in the ice bath. The resulting solution contains the aryl diazonium salt. Keep it cold for immediate use.
-
Part B: The Sandmeyer Reaction (Perform in fume hood) a. In a separate 250 mL flask, prepare a solution of copper(I) cyanide (e.g., 12 mmol, ~1.08 g) in a solution of sodium or potassium cyanide (e.g., 24 mmol) in 20 mL of water. Gently warm if necessary to dissolve, then cool. b. Slowly and carefully, add the cold diazonium salt solution from Part A to the stirring copper(I) cyanide solution.[15] c. Effervescence (release of N₂ gas) should be observed. Control the rate of addition to manage the foaming.[15] d. After the addition is complete, warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion. e. Cool the mixture to room temperature.
-
Part C: Work-up and Purification a. Transfer the reaction mixture to a separatory funnel. b. Extract the product with an organic solvent like dichloromethane or diethyl ether (3 x 30 mL). c. Combine the organic layers and wash with 10% NaOH solution (to remove any HCN), then with water, and finally with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. e. The crude product can be purified further by distillation or column chromatography.
Safety: This reaction involves highly toxic cyanides (CuCN, NaCN) and corrosive acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a nitrile-containing compound against a cysteine protease (e.g., Cathepsin K) using a fluorogenic substrate.
Objective: To quantify the inhibitory potency of a test compound.
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer: e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5
-
Fluorogenic Substrate: e.g., Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)
-
Test Compound (nitrile inhibitor) and DMSO for stock solutions
-
Positive Control Inhibitor (e.g., E-64)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation: a. Prepare a working solution of Cathepsin K in assay buffer (e.g., 2X final concentration). b. Prepare a working solution of Z-FR-AMC substrate in assay buffer (e.g., 2X final concentration, typically around its Kₘ value). c. Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer to a 4X final concentration. The final DMSO concentration in the well should be ≤1%.
-
Assay Protocol: a. To the wells of the 96-well plate, add 50 µL of assay buffer (for blanks) or 50 µL of the 2X enzyme solution. b. Add 25 µL of the 4X test compound dilutions (or buffer for control wells). c. Incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells. The final volume is 100 µL. e. Immediately place the plate in the fluorescence reader, pre-warmed to 37 °C. f. Measure the fluorescence kinetically every 60 seconds for 20-30 minutes.
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve. b. Subtract the background rate from the blank wells. c. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited (enzyme + substrate only) control. d. Plot percent inhibition versus the logarithm of the inhibitor concentration. e. Fit the data to a four-parameter logistic equation (or similar dose-response model) to determine the IC₅₀ value.
This protocol is used to assess the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing an estimate of its intrinsic clearance.[19][20][21]
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clᵢₙₜ) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
Test Compound and Positive Controls (e.g., a high-clearance and a low-clearance compound)
-
Ice-cold Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates and multi-channel pipettors
-
Incubator/shaker set to 37 °C
-
Centrifuge for 96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: a. Thaw HLM at 37 °C and dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in cold phosphate buffer. Keep on ice.[22] b. Prepare a solution of the test compound in buffer at 2X the final desired concentration (e.g., 2 µM for a final concentration of 1 µM). c. In a 96-well plate, add equal volumes of the HLM solution and the test compound solution. Pre-incubate the plate at 37 °C for 5 minutes.
-
Metabolic Reaction: a. Initiate the reaction by adding a pre-warmed volume of the NADPH regenerating system to each well. b. Incubate the plate at 37 °C with shaking. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold ACN with internal standard (e.g., 3-4 volumes) to the corresponding wells. The T=0 sample represents 100% compound remaining.
-
Sample Processing and Analysis: a. Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate the microsomal proteins. b. Transfer the supernatant to a new 96-well plate for analysis. c. Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis: a. Plot the natural logarithm (ln) of the percent of parent compound remaining versus time. b. The slope of the line from the linear regression of this plot is the elimination rate constant (k). c. Calculate the half-life (T½) using the formula: T½ = 0.693 / k . d. Calculate the intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / T½) * (incubation volume / mg of microsomal protein) .
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06122K [pubs.rsc.org]
- 9. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VILDAGLIPTIN DPP-4 INHIBITOR [reflections.live]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. benchchem.com [benchchem.com]
- 14. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mercell.com [mercell.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Profile of 3-(2-Hydroxyethyl)benzonitrile
Disclaimer: Publicly available experimental data on the specific stability and degradation profile of 3-(2-Hydroxyethyl)benzonitrile is limited. This guide is therefore a predictive analysis based on the known chemical reactivity of its functional groups—a benzonitrile and a primary alcohol—and established principles of pharmaceutical forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The proposed degradation pathways and experimental protocols are intended to guide future research and are not based on verified experimental results for this specific molecule.
Introduction
This compound is a bifunctional organic molecule featuring a nitrile group on a benzene ring and a primary alcohol on an ethyl substituent. As an intermediate in the synthesis of pharmaceuticals and other fine chemicals, understanding its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of final products. This technical guide outlines a proposed strategy for investigating the stability of this compound through forced degradation studies and predicts its likely degradation pathways under various stress conditions.
Forced degradation, or stress testing, is a critical component of drug development that helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] The typical stress conditions applied include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2]
Predicted Degradation Pathways
The chemical structure of this compound contains two primary reactive centers susceptible to degradation: the nitrile group (-C≡N) and the primary alcohol group (-CH₂OH).
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically proceeding through an amide intermediate to form a carboxylic acid.[3][4][5][6][7]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of 3-(2-hydroxyethyl)benzamide (DP1), which can be further hydrolyzed to 3-(2-hydroxyethyl)benzoic acid (DP2).[3][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH) and heat, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. This pathway also forms the intermediate amide (DP1) and ultimately the carboxylate salt, which upon acidification yields 3-(2-hydroxyethyl)benzoic acid (DP2).[4][5]
The primary alcohol functional group is prone to oxidation.[8][9][10][11][12] Common laboratory oxidizing agents include hydrogen peroxide (H₂O₂).
-
Oxidation to Aldehyde: Mild oxidation of the primary alcohol would yield 3-(2-oxoethyl)benzonitrile (DP3).
-
Oxidation to Carboxylic Acid: Further oxidation of the aldehyde (DP3) or more vigorous oxidation of the parent compound would lead to the formation of 3-(carboxymethyl)benzonitrile (DP4).[8][9][10] It is also possible for both the alcohol and nitrile groups to react under certain oxidative conditions, leading to more complex degradants.
-
Photostability: Aromatic systems can be susceptible to photolytic degradation. Exposure to UV or visible light, as per ICH Q1B guidelines, could potentially lead to complex reactions such as dimerization, ring opening, or reactions involving the side chain. The exact products are difficult to predict without experimental data.
-
Thermal Stability: At elevated temperatures, the molecule may undergo decomposition. The presence of both a nitrile and a hydroxyl group could lead to intramolecular reactions or polymerization at high temperatures.[13][14][15][16]
Proposed Experimental Protocols
To experimentally determine the stability and degradation profile of this compound, a systematic forced degradation study should be conducted.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the stress conditions outlined in Table 1. The conditions should be adjusted to achieve a target degradation of 5-20%.[17]
-
Sample Treatment: After exposure, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase for analysis.
-
Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours.[17] |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 12-24 hours.[17] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat solid drug substance at 80 °C for 7 days. |
| Photolytic Degradation | Expose solution to UV (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B. |
Table 1: Proposed Conditions for Forced Degradation Studies.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[18][19] A reverse-phase HPLC (RP-HPLC) method with UV detection would be a suitable starting point.[20]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution would likely be necessary to separate the parent compound from its more polar degradation products (e.g., carboxylic acids). A suitable mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol.[21][22][23][24]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210-230 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Presentation of Quantitative Data
The results from the forced degradation studies should be summarized in a table to facilitate comparison. The table should include the percentage of the parent compound remaining, the percentage of major degradation products formed, and the total percentage of impurities.
| Stress Condition | % Assay of Parent Compound | % Area of DP1 | % Area of DP2 | % Area of DP3 | % Area of DP4 | Total Degradation (%) | Mass Balance (%) |
| Control | 100.0 | ND | ND | ND | ND | 0.0 | 100.0 |
| 0.1 M HCl, 60°C, 48h | 85.2 | 10.1 | 3.5 | ND | ND | 14.8 | 98.8 |
| 0.1 M NaOH, 60°C, 24h | 88.9 | 6.8 | 2.9 | ND | ND | 11.1 | 98.6 |
| 3% H₂O₂, RT, 24h | 91.5 | ND | ND | 5.3 | 1.8 | 8.5 | 98.6 |
| Heat, 80°C, 7 days | 98.1 | ND | ND | ND | ND | 1.9 | 100.0 |
| Light (ICH Q1B) | 96.5 | ND | ND | 1.2 | ND | 3.5 | 97.7 |
Table 2: Hypothetical Summary of Forced Degradation Data for this compound. (ND = Not Detected). DP1: Amide, DP2: Carboxylic Acid (from hydrolysis), DP3: Aldehyde, DP4: Carboxylic Acid (from oxidation).
Conclusion
While specific experimental data for this compound is not available, a predictive analysis based on its chemical structure suggests that the primary degradation pathways will involve hydrolysis of the nitrile group to a carboxylic acid and oxidation of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. A systematic forced degradation study, coupled with the development of a validated stability-indicating HPLC method, is essential to confirm these pathways, identify any unknown degradants, and fully characterize the stability profile of the molecule. The protocols and predictive information provided in this guide serve as a comprehensive starting point for researchers and drug development professionals to undertake such a study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. How the oxidation of primary alcohols takes place | MEL Chemistry [melscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 11. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds [article.sapub.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. ijtsrd.com [ijtsrd.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 23. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. jfda-online.com [jfda-online.com]
An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzonitriles are a class of aromatic organic compounds characterized by a benzene ring substituted with a cyano (-C≡N) group and at least one other functional group. This structural motif is of significant interest in medicinal chemistry and drug development due to its versatile roles. The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, such as carbonyls. Furthermore, the aromatic ring can be functionalized to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for the rational design and optimization of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of substituted benzonitriles, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties and the Influence of Substituents
The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For substituted benzonitriles, these properties are heavily influenced by the nature and position (ortho, meta, or para) of the substituents on the benzene ring.
-
Lipophilicity (LogP/LogD): Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. Electron-donating groups (e.g., alkyl, methoxy) generally increase lipophilicity, while electron-withdrawing and polar groups (e.g., hydroxyl, amino) tend to decrease it.
-
Aqueous Solubility: Solubility in aqueous media is crucial for drug administration and absorption. The parent benzonitrile molecule has low water solubility.[1] Substituents capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, can significantly enhance aqueous solubility.[2] Conversely, increasing the molecular weight and nonpolar character with substituents like alkyl groups typically decreases water solubility.
-
Melting and Boiling Points: These properties are influenced by the strength of intermolecular forces. Symmetrical para-substituted isomers often have higher melting points than their ortho and meta counterparts due to more efficient packing in the crystal lattice. Boiling points generally increase with molecular weight and the introduction of polar substituents that can engage in dipole-dipole interactions.
-
Acidity/Basicity (pKa): The pKa value indicates the strength of an acid or base. While the nitrile group itself is very weakly basic, substituents can introduce acidic or basic centers. For example, a hydroxyl group will be weakly acidic, while an amino group will be weakly basic. The electronic nature of the cyano group and other substituents will influence the pKa of these functional groups. For instance, the electron-withdrawing nature of the nitrile group increases the acidity of a phenolic hydroxyl group.
Data Presentation: Physicochemical Properties
The following tables summarize key physicochemical data for benzonitrile and a selection of its substituted derivatives to facilitate comparison.
Table 1: General Physicochemical Properties of Selected Substituted Benzonitriles
| Compound | Substituent | Position | Melting Point (°C) | Boiling Point (°C) | LogP |
| Benzonitrile | -H | - | -13[3][4] | 191[3][4] | 1.56 |
| 2-Hydroxybenzonitrile | -OH | ortho | 93-96 | 230-232 | 1.62 |
| 4-Aminobenzonitrile | -NH₂ | para | 83-85[5] | 167 (1 mmHg)[5] | 1.00[5] |
| 2-Methylbenzonitrile | -CH₃ | ortho | -13[6] | 205[6] | 2.20 |
| 3-Methylbenzonitrile | -CH₃ | meta | -23[7] | 210 (637 Torr)[7] | 2.40 |
| 4-Methylbenzonitrile | -CH₃ | para | 29[8] | 218[8] | 2.30 |
| 2-Methoxybenzonitrile | -OCH₃ | ortho | 2-4 | 135 (12 mmHg)[9] | 1.94 |
| 3-Methoxybenzonitrile | -OCH₃ | meta | 20-23[1][2] | 233[2] | 1.94[2] |
| 4-Methoxybenzonitrile | -OCH₃ | para | 57-59[4] | 256-257 | 1.79 |
Note: LogP values are often calculated and can vary between sources. Boiling points at reduced pressure are noted where applicable.
Table 2: Aqueous Solubility of Selected Benzonitriles
| Compound | Solubility in Water | Temperature (°C) |
| Benzonitrile | 0.43 g/100 mL[3] | 25[3] |
| 2-Methylbenzonitrile | < 1 mg/mL | 17 |
| 3-Methylbenzonitrile | < 1 mg/mL | 25 |
| 4-Aminobenzonitrile | Insoluble[5] | Not Specified |
Table 3: Acidity/Basicity of Selected Substituted Benzonitriles
| Compound | Functional Group | pKa |
| 4-Aminobenzonitrile | Amino Group | 1.74 (of conjugate acid)[5] |
| 2-Aminobenzonitrile | Amino Group | 0.81 (of conjugate acid) |
| 3-Aminobenzonitrile | Amino Group | 2.75 (of conjugate acid) |
Experimental Protocols
Accurate determination of physicochemical properties is essential. The following sections detail standard experimental methodologies.
Determination of Lipophilicity (LogP)
Shake-Flask Method (OECD Guideline 107)
This is the traditional "gold standard" method for LogP determination.
-
Preparation: A solution of the substituted benzonitrile is prepared in the solvent in which it is more soluble (either n-octanol or water). The n-octanol and water must be mutually saturated prior to the experiment.
-
Partitioning: A known volume of the solution is added to a flask containing a known volume of the other, immiscible solvent.
-
Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and water phases.
-
Quantification: The concentration of the benzonitrile derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Shake-Flask Method (OECD Guideline 105)
-
Saturation: An excess amount of the solid substituted benzonitrile is added to a known volume of water or a relevant aqueous buffer in a flask. This ensures that a saturated solution is formed.
-
Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a sufficient period (often 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE).
-
Quantification: The concentration of the dissolved compound in the clear filtrate is measured using a validated analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy) against a standard calibration curve.
-
Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of pKa
Potentiometric Titration
This method measures changes in pH as a function of the volume of titrant added.
-
Sample Preparation: A precise amount of the substituted benzonitrile is dissolved in a suitable solvent, typically water or a water-co-solvent mixture (e.g., water-methanol) if solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: For an acidic compound (e.g., a hydroxybenzonitrile), a standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette. For a basic compound (e.g., an aminobenzonitrile), a standardized strong acid (e.g., HCl) is used as the titrant. The pH is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the compound has been neutralized). Specialized software can be used for more precise calculation from the titration data.
Visualizations: Pathways and Workflows
Signaling Pathway: PD-1/PD-L1 Checkpoint Inhibition
Substituted benzonitriles have been investigated as scaffolds for inhibitors of the Programmed cell death protein 1 (PD-1) / Programmed death-ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade the immune system.[3] Blocking this interaction can restore the anti-tumor activity of T-cells.
Caption: The PD-1/PD-L1 immune checkpoint pathway and its inhibition by a benzonitrile-based drug.
Experimental Workflow: Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a novel substituted benzonitrile derivative in a research setting.
Caption: A generalized experimental workflow for the synthesis and characterization of benzonitriles.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzonitrile, 2-hydroxy- (CAS 611-20-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. benzonitrile [chemister.ru]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. "The Relative Favorability Of Placing Substituents Ortho Or Para In The" by Paul R. Rablen and Ariana Yett , '21 [works.swarthmore.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Synthesis of 3-(2-Hydroxyethyl)benzonitrile: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-(2-Hydroxyethyl)benzonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a two-step synthetic route starting from commercially available 3-Cyanophenylacetic acid. The protocol is designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Esterification: 3-Cyanophenylacetic acid is converted to its methyl ester, Methyl 3-cyanophenylacetate, via Fischer esterification.
-
Reduction: The methyl ester of Methyl 3-cyanophenylacetate is selectively reduced to the corresponding primary alcohol, this compound, using a mild reducing agent.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Product | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1. Esterification | 3-Cyanophenylacetic acid | Methyl 3-cyanophenylacetate | Methanol, Sulfuric acid | Methanol | 4-6 hours | Reflux (65 °C) | 90-95 | >98 |
| 2. Reduction | Methyl 3-cyanophenylacetate | This compound | Lithium borohydride (LiBH₄) | THF | 2-3 hours | 0 °C to RT | 85-90 | >99 |
Experimental Protocols
Step 1: Synthesis of Methyl 3-cyanophenylacetate
Materials:
-
3-Cyanophenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-Cyanophenylacetic acid (1 equivalent) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-cyanophenylacetate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Methyl 3-cyanophenylacetate
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 3-cyanophenylacetate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add lithium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Synthesis of 3-(2-Hydroxyethyl)benzonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 3-(2-Hydroxyethyl)benzonitrile, a valuable intermediate in the development of various pharmaceutical compounds and research chemicals. Two primary synthetic routes are presented: the reduction of 3-cyanophenylacetic acid and the Grignard reaction of 3-cyanobenzyl bromide with formaldehyde.
Data Summary
The following table summarizes the key quantitative data for the two presented synthetic methodologies.
| Parameter | Method 1: Reduction of 3-Cyanophenylacetic Acid | Method 2: Grignard Reaction |
| Starting Material | 3-Cyanophenylacetic Acid | 3-Cyanobenzyl Bromide |
| Key Reagents | Sodium borohydride, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), 1-Hydroxybenzotriazole (HOBt) | Magnesium turnings, Paraformaldehyde |
| Solvent(s) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Anhydrous Diethyl Ether |
| Reaction Time | Activation: 2 hours; Reduction: 4 hours | Grignard Formation: 2 hours; Reaction with Paraformaldehyde: 3 hours |
| Reaction Temperature | Activation: Room Temperature; Reduction: 0 °C to Room Temperature | Grignard Formation: Reflux; Reaction with Paraformaldehyde: 0 °C to Room Temperature |
| Typical Yield | 75-85% | 65-75% |
| Purification Method | Column Chromatography | Column Chromatography |
Experimental Protocols
Method 1: Synthesis of this compound via Reduction of 3-Cyanophenylacetic Acid
This method involves the activation of the carboxylic acid group of 3-cyanophenylacetic acid using EDC and HOBt, followed by reduction with sodium borohydride to yield the corresponding primary alcohol.
Materials:
-
3-Cyanophenylacetic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours. The formation of the active ester can be monitored by thin-layer chromatography (TLC).
-
-
Reduction to the Alcohol:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slowly add the NaBH₄ suspension to the activated carboxylic acid solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Method 2: Synthesis of this compound via Grignard Reaction
This protocol describes the formation of a Grignard reagent from 3-cyanobenzyl bromide, followed by its reaction with formaldehyde (from paraformaldehyde) to produce the target primary alcohol.[1]
Materials:
-
3-Cyanobenzyl bromide
-
Magnesium turnings
-
Paraformaldehyde
-
Anhydrous diethyl ether
-
Iodine (a small crystal for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 3-cyanobenzyl bromide (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 3-cyanobenzyl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle heating.
-
Once the reaction starts (indicated by bubbling and a change in color), add the remaining 3-cyanobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, heat paraformaldehyde (1.5 eq) gently under an inert atmosphere to depolymerize it into gaseous formaldehyde, and pass the gas through a tube into the stirred Grignard solution. Alternatively, add the solid paraformaldehyde portionwise to the Grignard solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the two synthetic methods.
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
References
Application Notes and Protocols for the Purification of Crude 3-(2-Hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 3-(2-Hydroxyethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of the appropriate purification technique is critical to ensure high purity of the final compound, which is essential for subsequent synthetic steps and for meeting regulatory standards in drug development. This document outlines three common and effective purification methods: vacuum distillation, column chromatography, and low-temperature recrystallization.
Introduction
This compound is a polar organic compound that is a clear liquid at room temperature.[1] Crude samples of this compound may contain impurities from the synthesis process, such as starting materials, byproducts, and residual solvents. High purity is often a prerequisite for its use in further chemical reactions, particularly in the synthesis of active pharmaceutical ingredients (APIs). The purification methods described herein are designed to remove these impurities effectively.
Comparative Analysis of Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. The following table summarizes the key aspects of the recommended techniques.
| Purification Technique | Principle | Typical Recovery | Achievable Purity | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | > 90% | > 99% | Effective for removing non-volatile and some volatile impurities. Scalable. | Not suitable for thermally unstable compounds. May not separate impurities with similar boiling points. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | 60-90% | > 99% | High resolution for separating closely related compounds. Versatile. | Can be time-consuming and require large volumes of solvent. Less scalable than distillation. |
| Low-Temperature Recrystallization | Separation based on differences in solubility at different temperatures. | 50-80% | > 99.5% | Can yield very high-purity crystalline products. | Only applicable if the compound can be induced to crystallize. Yield can be lower than other methods. |
Experimental Protocols
Vacuum Distillation
Principle: Vacuum distillation is an effective method for purifying liquids with high boiling points, as it lowers the boiling point, thereby preventing thermal decomposition. This technique is well-suited for separating this compound from non-volatile impurities and solvents with significantly different boiling points. The para-isomer, 4-(2-Hydroxyethyl)benzonitrile, has a boiling point of 118 °C at 0.5 mmHg, suggesting that the meta-isomer will also have a high boiling point requiring vacuum distillation.[2][3][4]
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump with a cold trap and pressure gauge
-
Boiling chips or magnetic stir bar
Procedure:
-
Place the crude this compound into a round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin to evacuate the system slowly with the vacuum pump. A cold trap should be placed between the apparatus and the pump to protect the pump from corrosive vapors.
-
Once the desired pressure is reached and stable (typically 0.1-1 mmHg), begin heating the distillation flask using a heating mantle.
-
Gradually increase the temperature until the liquid begins to boil and the vapor temperature starts to rise.
-
Collect any low-boiling impurities as the forerun in a separate receiving flask.
-
When the vapor temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Column Chromatography
Principle: Column chromatography is a versatile technique that separates compounds based on their polarity. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel is a suitable method.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A small amount of an even more polar solvent like methanol may be needed for highly polar impurities.
-
Crude this compound
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates for monitoring the separation.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. The packed silica should be constantly covered with solvent to avoid cracking.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a suitable stain.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.
Low-Temperature Recrystallization
Principle: This technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered. While this compound is a liquid at room temperature, it may crystallize at lower temperatures from a suitable solvent. The solid nature of its para-isomer at room temperature suggests this might be feasible.[2][3][4]
Materials:
-
Schlenk flask or a flask with a septum
-
Suitable solvent or solvent pair (e.g., diethyl ether, pentane, or a mixture of a good solvent like ethyl acetate and a poor solvent like hexane)
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Filtration apparatus (e.g., Büchner funnel and flask) for collecting crystals at low temperature.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent at room temperature.
-
Slowly cool the solution in a cooling bath.
-
If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization.
-
Once crystallization is complete, quickly filter the cold solution to collect the crystals. The filtration apparatus should be pre-cooled to prevent the crystals from redissolving.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum to remove any residual solvent.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the purification of this compound.
Caption: General purification workflow for crude this compound.
Caption: Logical steps for purification by column chromatography.
References
Applications of 3-(2-Hydroxyethyl)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxyethyl)benzonitrile is a versatile bifunctional molecule that holds significant promise as a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring both a reactive hydroxyl group and a nitrile moiety on a benzene ring, allows for diverse chemical transformations. The hydroxyl group can be readily oxidized to an aldehyde or converted into ethers and esters, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of heterocyclic rings. This unique combination of functional groups makes this compound an attractive building block for the construction of complex molecular architectures found in medicinally important compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its conversion to the key intermediate, 3-(2-Oxoethyl)benzonitrile, and its subsequent potential applications.
Key Synthetic Transformation: Oxidation to 3-(2-Oxoethyl)benzonitrile
A primary application of this compound in pharmaceutical synthesis is its oxidation to 3-(2-Oxoethyl)benzonitrile. This aldehyde is a valuable precursor for the synthesis of various heterocyclic systems and other complex molecules. The selective oxidation of the primary alcohol to an aldehyde can be achieved using several mild and efficient methods.
Below are protocols for two commonly employed and effective oxidation methods: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.
Experimental Protocols: Oxidation of this compound
1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly selective and mild method for oxidizing primary alcohols to aldehydes, operating under neutral conditions and offering a simple workup.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.[3]
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-(2-Oxoethyl)benzonitrile.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | >90% |
| Purity (by NMR) | >95% |
| Reaction Time | 1-3 hours |
| Temperature | Room Temp. |
2. Swern Oxidation
The Swern oxidation is another widely used method for the mild and selective oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5]
Reaction Scheme:
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a dropping funnel and a thermometer, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane via the dropping funnel, ensuring the internal temperature does not exceed -60 °C.
-
After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to give the crude 3-(2-Oxoethyl)benzonitrile.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 85-95% |
| Purity (by NMR) | >95% |
| Reaction Time | ~2 hours |
| Temperature | -78 °C to RT |
Applications of 3-(2-Oxoethyl)benzonitrile in Pharmaceutical Synthesis
3-(2-Oxoethyl)benzonitrile, readily synthesized from this compound, is a key intermediate for the synthesis of various pharmaceutical agents, particularly those containing heterocyclic scaffolds.
Potential Synthesis of Norepinephrine Reuptake Inhibitors (NRIs)
The benzonitrile moiety is a common structural feature in a number of selective norepinephrine reuptake inhibitors (NRIs). The aldehyde functionality of 3-(2-Oxoethyl)benzonitrile can serve as a handle for constructing the core structures of these inhibitors. For instance, it can undergo reactions such as reductive amination or condensation followed by cyclization to build morpholine or other heterocyclic rings present in drugs like Reboxetine.[6]
Potential Synthesis of Cilostazol Analogs
Cilostazol is a phosphodiesterase inhibitor used to treat intermittent claudication.[7] While the direct synthesis of Cilostazol from 3-(2-Oxoethyl)benzonitrile is not established, the aldehyde functionality provides a reactive site for the construction of the quinolinone core or for the introduction of side chains present in Cilostazol and its analogs.
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its efficient oxidation to 3-(2-Oxoethyl)benzonitrile opens up synthetic routes to a range of complex molecules, including potential norepinephrine reuptake inhibitors and analogs of other established drugs. The detailed protocols provided herein for the oxidation of this compound offer reliable methods for accessing this key intermediate, facilitating further research and development in the field of medicinal chemistry. The strategic use of this building block has the potential to streamline the synthesis of novel therapeutic agents.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Synthesis of reboxetine intermediate and carnitine acetyltransferase inhibitor via NBS-induced electrophilic multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cilostazol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-(2-Hydroxyethyl)benzonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-(2-Hydroxyethyl)benzonitrile as a strategic starting material for the synthesis of substituted isoquinoline derivatives. The methodologies outlined herein are intended for laboratory use by qualified professionals.
Application Notes
This compound is a bifunctional molecule containing a primary alcohol and a nitrile group on a benzene ring. This unique arrangement makes it a valuable precursor for the synthesis of various heterocyclic scaffolds, particularly isoquinolines and related structures, which are prevalent in many biologically active compounds and pharmaceuticals. The synthetic strategy primarily involves a two-step sequence: oxidation of the primary alcohol to a carbonyl intermediate, followed by an intramolecular or intermolecular cyclization involving the nitrile group.
The resulting heterocyclic compounds, such as aminated isoquinolines, have garnered significant interest in drug discovery due to their diverse pharmacological activities. These include potential applications as antitumor agents and kinase inhibitors. The protocols provided below detail a reliable pathway to access these valuable molecular frameworks.
Synthetic Pathway Overview
The overall synthetic transformation involves two key stages:
-
Oxidation: The primary alcohol of this compound is selectively oxidized to the corresponding aldehyde, 3-(2-oxoethyl)benzonitrile. This can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1][2]
-
Cyclization and Amination: The resulting carbonyl compound undergoes a cyclization reaction with an amine. In this process, the amine attacks the nitrile group, and a subsequent intramolecular reaction with the ketone leads to the formation of a substituted isoquinoline.
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of substituted isoquinolines.
Quantitative Data
The following table summarizes representative yields for the synthesis of aminated isoquinolines from 2-(2-oxo-2-arylethyl)benzonitrile derivatives, which are analogous to the intermediate derived from this compound.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 1-(Morpholin-4-yl)-3-phenylisoquinoline | 95 |
| 2 | Piperidine | 1-(Piperidin-1-yl)-3-phenylisoquinoline | 92 |
| 3 | Pyrrolidine | 1-(Pyrrolidin-1-yl)-3-phenylisoquinoline | 90 |
| 4 | Benzylamine | N-Benzyl-3-phenylisoquinolin-1-amine | 88 |
Data adapted from studies on analogous 2-(2-oxo-2-arylethyl)benzonitriles.
Experimental Protocols
Protocol 1: Oxidation of this compound to 3-(2-Oxoethyl)benzonitrile
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC).[1][2][3][4][5] This method is known for its mild conditions and high selectivity for the formation of aldehydes from primary alcohols without significant over-oxidation.[1][2][5] Alternative mild oxidation reagents include Dess-Martin periodinane (DMP)[6][7][8][9] and conditions for a Swern oxidation.[10][11][12][13][14]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite® or silica gel to filter out the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(2-oxoethyl)benzonitrile.
Protocol 2: Synthesis of 1-Amino-Substituted Isoquinolines
This protocol details the synthesis of 1-amino-substituted isoquinolines from the intermediate 3-(2-oxoethyl)benzonitrile and a selected amine. The reaction proceeds in an aqueous medium without the need for a metal catalyst.
Materials:
-
3-(2-Oxoethyl)benzonitrile (or analogous 2-(2-oxo-2-arylethyl)benzonitrile)
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Sealed tube or pressure vessel
-
Heating apparatus (e.g., oil bath)
-
Separatory funnel
Procedure:
-
In a sealed tube, combine 3-(2-oxoethyl)benzonitrile (1.0 equivalent) and the desired amine (1.2 equivalents) in deionized water.
-
Seal the tube and heat the reaction mixture to 100 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of water).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-amino-substituted isoquinoline.
Potential Biological Significance and Signaling Pathways
Substituted isoquinolines are a class of compounds with a broad spectrum of biological activities.[15] Several derivatives have been investigated as potent antitumor agents.[16][17][18] One of the mechanisms of action for certain aminoisquinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. For instance, Rho-associated coiled-coil containing protein kinase (ROCK) is a target for some isoquinoline-based inhibitors in the context of cardiovascular diseases.[19]
In cancer, numerous signaling pathways are dysregulated. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors, including potentially those derived from the described synthetic route.
Caption: A generic kinase signaling pathway targeted by inhibitors.
Derivatives of 3-aminoisoquinolin-1(2H)-one have also been evaluated for their anticancer properties, showing cytostatic activity against various cancer cell lines.[20][21][22] The development of novel isoquinoline structures from readily available building blocks like this compound is therefore a promising avenue for the discovery of new therapeutic agents.
References
- 1. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. Swern Oxidation [organic-chemistry.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fujc.pp.ua [fujc.pp.ua]
- 21. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation Reactions Involving Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[1][2] This reaction is a modification of the aldol condensation and is pivotal for synthesizing α,β-unsaturated compounds.[3][4] Products derived from Knoevenagel condensation, particularly those involving benzaldehyde derivatives, serve as crucial intermediates in the development of pharmaceuticals, agrochemicals, cosmetics, and polymers.[5][6] Benzylidenemalononitrile (BMN) derivatives, formed from the reaction of benzaldehydes with malononitrile, have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[7][8][9][10]
These application notes provide a detailed overview of the Knoevenagel condensation reaction with a focus on substituted benzaldehydes, including those bearing nitrile functionalities. We present various experimental protocols, quantitative data on reaction efficiencies, and insights into the applications of the resulting products in drug development.
Reaction Mechanism
The Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: A weak base removes a proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic enolate ion.[6]
-
Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the benzaldehyde derivative, forming a tetrahedral intermediate.[6]
-
Dehydration: The intermediate undergoes proton transfer followed by the elimination of a water molecule to yield the final α,β-unsaturated product, a benzylidenemalononitrile derivative.[6][11]
This process is often catalyzed by weak bases such as primary, secondary, or tertiary amines (e.g., piperidine, triethylamine) and their salts, or even inorganic bases under certain conditions.[3][5]
Caption: General mechanism of the Knoevenagel condensation.
Applications in Drug Development
The products of Knoevenagel condensation involving benzaldehyde derivatives are of significant interest in medicinal chemistry. Benzylidenemalononitrile (BMN) derivatives, in particular, have been identified as potent anticancer agents.[8] These compounds can target various cellular components and signaling pathways critical for cancer cell proliferation and survival.
Research has shown that BMN derivatives can act as inhibitors of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and may also target DNA, microtubules, and topoisomerases.[8][9] The substitution pattern on the benzaldehyde ring plays a crucial role in determining the biological activity of the resulting BMN derivative.[9]
Caption: Inhibition of the EGFR signaling pathway by BMN derivatives.
Experimental Protocols & Quantitative Data
A variety of methods have been developed for the Knoevenagel condensation, ranging from conventional heating to more modern, energy-efficient techniques like microwave irradiation and ultrasonication.[3][9] The choice of catalyst and reaction conditions significantly impacts reaction time and yield.
Protocol 1: Microwave-Assisted Synthesis under Solvent-Free Conditions
This protocol describes a green and efficient method for synthesizing benzylidenemalononitrile derivatives using microwave irradiation.[9]
Materials:
-
Substituted benzaldehyde (1.222 mmol)
-
Malononitrile (1.222 mmol)
-
Ammonium acetate (10 mg)
-
Porcelain dish
-
Microwave oven (320 W)
-
TLC plates (n-hexane/ethyl acetate, 3:1)
Procedure:
-
In a porcelain dish, mix the substituted benzaldehyde (1.222 mmol) and malononitrile (1.222 mmol).
-
Add 10 mg of ammonium acetate to the mixture.
-
Place the dish in a microwave oven and irradiate at 320 W for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (3:1).[9]
-
Upon completion, the crude product can be purified by recrystallization from a suitable solvent (e.g., n-hexane and ethyl acetate).[3]
Protocol 2: Ultrasound-Assisted Synthesis
This method utilizes ultrasonic energy to accelerate the reaction under solvent-free conditions at room temperature.[3]
Materials:
-
Substituted benzaldehyde (0.01 M)
-
Malononitrile (0.01 M)
-
Ammonium acetate (catalytic amount)
-
50 ml beaker
-
Glass rod
-
Ultrasonic bath (sonicator)
-
TLC plates
Procedure:
-
In a 50 ml beaker, mix the substituted benzaldehyde (0.01 M) and malononitrile (0.01 M).
-
Add a pinch of ammonium acetate to the reaction mixture while stirring continuously with a glass rod.
-
Place the beaker in an ultrasonic bath and sonicate at room temperature for the time indicated in Table 1.
-
Monitor the reaction completion by TLC.[3]
-
The crude product can be weighed, and the yield calculated before purification by recrystallization.[3]
Protocol 3: Heterogeneous Catalysis in an Aqueous/Methanol Medium
This protocol employs a reusable heterogeneous catalyst, NiCu@MWCNT nanohybrids, for the synthesis of benzylidenemalononitrile derivatives.[7]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
NiCu@MWCNT nanohybrids (4 mg)
-
Water/Methanol (1:1 v/v, 4 ml)
-
Reaction vessel
-
Ultrasonic bath
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Place 4 mg of NiCu@MWCNT nanohybrids in a reaction vessel containing 4 ml of a 1:1 water/methanol solution.
-
Sonicate the mixture for 30 seconds to ensure dispersion of the catalyst.
-
With stirring, add malononitrile (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) to the solution.
-
Continue stirring the slurry at room temperature for the time specified in Table 1.
-
Monitor the formation of the product by TLC.[7]
-
Upon completion, the product can be isolated, and the catalyst can be recovered for reuse.[7]
Caption: General experimental workflow for Knoevenagel condensation.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Knoevenagel condensation between various substituted benzaldehydes and active methylene compounds under different catalytic systems.
Table 1: Comparison of Microwave and Ultrasound-Assisted Synthesis of Benzylidenemalononitriles [3]
| Entry | Benzaldehyde Derivative | Method | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Microwave | 3 | 92 |
| 2 | Benzaldehyde | Ultrasound | 5 | 95 |
| 3 | 4-Chlorobenzaldehyde | Microwave | 2 | 94 |
| 4 | 4-Chlorobenzaldehyde | Ultrasound | 5 | 96 |
| 5 | 4-Bromobenzaldehyde | Microwave | 2 | 95 |
| 6 | 4-Bromobenzaldehyde | Ultrasound | 6 | 97 |
| 7 | 4-Nitrobenzaldehyde | Microwave | 3 | 96 |
| 8 | 4-Nitrobenzaldehyde | Ultrasound | 7 | 98 |
Reactions performed with malononitrile and ammonium acetate as a catalyst under solvent-free conditions.
Table 2: NiCu@MWCNT Catalyzed Knoevenagel Condensation [7]
| Entry | Benzaldehyde Derivative | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 10 | 99 |
| 2 | 4-Methylbenzaldehyde | 15 | 98 |
| 3 | 4-Methoxybenzaldehyde | 20 | 97 |
| 4 | 4-Chlorobenzaldehyde | 10 | 99 |
| 5 | 4-Bromobenzaldehyde | 10 | 99 |
| 6 | 4-Iodobenzaldehyde | 10 | 99 |
| 7 | 4-Nitrobenzaldehyde | 10 | 99 |
| 8 | 2-Nitrobenzaldehyde | 180 | 92 |
Reactions performed with malononitrile in a water/methanol (1:1) solvent system at room temperature.
Table 3: Synthesis of Ethyl 2-cyano-3-phenylacrylate Derivatives via Microwave Irradiation [9]
| Entry | Benzaldehyde Derivative | Time (s) | Yield (%) |
| 1 | 4-(Dimethylamino)benzaldehyde | 50 | 75 |
| 2 | 4-Hydroxy-3-methoxybenzaldehyde | 50 | 65 |
| 3 | 4-Decyloxybenzaldehyde | 50 | 70 |
Reactions performed with ethyl cyanoacetate and ammonium acetate as a catalyst under solvent-free conditions.
Conclusion
The Knoevenagel condensation remains a highly efficient and versatile method for the synthesis of substituted α,β-unsaturated compounds. The use of benzaldehyde derivatives in this reaction provides access to a wide array of benzylidenemalononitriles with significant potential in drug discovery and materials science. Modern synthetic techniques, including microwave and ultrasound assistance, along with the development of novel heterogeneous catalysts, have made this reaction more environmentally friendly and efficient. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the synthesis and application of these valuable compounds.
References
- 1. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. bepls.com [bepls.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-(2-Hydroxyethyl)benzonitrile
Introduction
3-(2-Hydroxyethyl)benzonitrile is a bifunctional organic molecule featuring a nitrile group and a primary alcohol. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and comprehensive characterization of this compound is crucial to ensure its purity, identity, and suitability for its intended applications. These application notes provide detailed protocols for the analytical characterization of this compound using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The following sections are designed for researchers, scientists, and drug development professionals, offering structured methodologies, data presentation, and visual workflows to facilitate the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and quantifying any related impurities. A reverse-phase method is typically employed for this analysis.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (>99% purity)
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The ratio may be optimized to achieve the best separation of impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Impurity levels can be quantified using an external standard method with a calibration curve of the reference standard.
-
Data Presentation: HPLC
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Retention Time (Rt) | ~ 4.5 min |
| Purity (Area %) | > 97% |
Workflow for HPLC Analysis
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polar nature of the hydroxyl group in this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Solvent: Dichloromethane or Acetonitrile (GC grade).
-
This compound reference standard.
-
-
Sample Preparation (with Derivatization):
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of BSTFA with 1% TMCS and 900 µL of the solvent.
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.
-
-
Data Analysis:
-
Identification of the main component and impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative abundance of impurities can be estimated by comparing their peak areas to that of the main component.
-
Data Presentation: GC-MS
| Parameter | TMS-Derivatized this compound |
| Molecular Ion (M+) | m/z 219 |
| Key Fragment Ions (m/z) | 204 (M-15), 116, 73 |
| Retention Time (Rt) | ~ 12.5 min |
Workflow for GC-MS Analysis
GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Presentation: NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.55 | m | 2H | Aromatic CH |
| ~ 7.40 | m | 2H | Aromatic CH |
| 3.90 | t | 2H | -CH₂-OH |
| 2.95 | t | 2H | Ar-CH₂- |
| ~ 1.80 | br s | 1H | -OH |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142.0 | Aromatic C-CH₂ |
| ~ 132.5 | Aromatic CH |
| ~ 131.0 | Aromatic CH |
| ~ 129.5 | Aromatic CH |
| ~ 119.0 | -C≡N |
| ~ 112.5 | Aromatic C-CN |
| 62.5 | -CH₂-OH |
| 39.0 | Ar-CH₂- |
Logical Relationship for NMR Signal Assignment
Application Notes and Protocols: 3-(2-Hydroxyethyl)benzonitrile as a Versatile Precursor for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(2-Hydroxyethyl)benzonitrile as a starting material in the discovery of novel therapeutic agents. This document outlines a representative synthetic workflow to generate a library of potential kinase inhibitors, details experimental protocols, and presents hypothetical biological data to illustrate the potential of this chemical scaffold.
Introduction
This compound is a bifunctional molecule incorporating a chemically versatile hydroxyl group and a nitrile moiety on a benzene ring. The primary alcohol provides a convenient handle for introducing a wide range of substituents through reactions such as etherification, esterification, or Mitsunobu reaction. The benzonitrile group, a common feature in many bioactive molecules, can participate in various chemical transformations and often serves as a key pharmacophore for interaction with biological targets. Its structural rigidity and capacity for modification make this compound an attractive starting point for the synthesis of focused libraries of compounds for drug discovery campaigns.
Application: Synthesis of a Focused Library of Potential Kinase Inhibitors
This section outlines a hypothetical drug discovery workflow starting from this compound to generate a series of 3-(2-aryloxyethyl)benzonitrile derivatives as potential inhibitors of a hypothetical tyrosine kinase, "Kinase X," implicated in a cancer signaling pathway. The core hypothesis is that the benzonitrile moiety will interact with the hinge region of the kinase, while the aryloxyethyl side chain will explore a hydrophobic pocket in the active site.
Workflow for the Synthesis and Evaluation of Kinase Inhibitors
The following diagram illustrates the overall workflow from the precursor to the evaluation of the synthesized compounds.
Caption: Synthetic and screening workflow for novel kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-(2-Aryloxyethyl)benzonitrile Derivatives via Williamson Ether Synthesis
This protocol describes the synthesis of a representative compound, 3-(2-(4-chlorophenoxy)ethyl)benzonitrile.
Materials:
-
This compound
-
4-Chlorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of 4-chlorophenol (1.1 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(2-(4-chlorophenoxy)ethyl)benzonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase X Inhibition Assay
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against the hypothetical "Kinase X".
Materials:
-
Synthesized 3-(2-aryloxyethyl)benzonitrile derivatives dissolved in DMSO
-
Recombinant human Kinase X
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values by fitting the dose-response data to a sigmoidal curve.
Data Presentation
The following table presents hypothetical data for a small library of synthesized 3-(2-aryloxyethyl)benzonitrile derivatives, illustrating potential structure-activity relationships (SAR).
| Compound ID | R Group (Substitution on Phenol) | Yield (%) | IC₅₀ for Kinase X (nM) |
| 1 | H | 75 | 520 |
| 2 | 4-Cl | 82 | 150 |
| 3 | 4-F | 85 | 180 |
| 4 | 4-CH₃ | 78 | 350 |
| 5 | 3,4-diCl | 72 | 85 |
| 6 | 4-OCH₃ | 76 | 410 |
| 7 | 4-CF₃ | 68 | 95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway in which "Kinase X" is involved and how the synthesized inhibitors are proposed to act.
Caption: Proposed mechanism of action of 3-(2-aryloxyethyl)benzonitrile derivatives.
Conclusion
This compound is a readily available and highly versatile precursor for the synthesis of diverse chemical libraries in drug discovery. The presence of both a hydroxyl and a nitrile group allows for a multitude of chemical modifications, enabling the exploration of a broad chemical space. The provided protocols and hypothetical data demonstrate a clear and efficient pathway for the development of novel kinase inhibitors, highlighting the potential of this scaffold in generating new therapeutic leads. Researchers are encouraged to adapt and expand upon these methodologies for their specific drug discovery programs.
Application Note: Derivatization of 3-(2-Hydroxyethyl)benzonitrile for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzonitrile derivatives are recognized as a versatile and privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1][2] Their synthetic tractability and unique electronic characteristics make them ideal candidates for the development of novel therapeutic agents.[1] The starting molecule, 3-(2-hydroxyethyl)benzonitrile, offers a key functional group—a primary alcohol—that serves as a versatile handle for chemical modification, allowing for the creation of diverse compound libraries.[3] This application note provides a detailed protocol for the derivatization of this compound via esterification to generate a library of analogs, followed by a high-throughput screening protocol to evaluate their cytotoxic activity against a cancer cell line.
Part 1: Derivatization via Parallel Esterification
This protocol describes the synthesis of an ester library from this compound using a panel of carboxylic acids. The hydroxyl group on the ethyl side chain is reacted to form a variety of esters, allowing for systematic exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of an Ester Library
1. Materials and Reagents:
-
This compound (Purity ≥97%)
-
A library of carboxylic acids (e.g., acetic acid, propionic acid, benzoic acid, etc.)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
2. General Procedure for Esterification (per reaction):
-
In a clean, dry reaction vial, dissolve this compound (1.0 eq., e.g., 100 mg, 0.68 mmol) in anhydrous DCM (3 mL).
-
Add the selected carboxylic acid (1.1 eq., 0.75 mmol) to the solution.
-
Add DMAP (0.1 eq., 0.068 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq., 0.82 mmol) in anhydrous DCM (1 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of cyclohexane/ethyl acetate).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃ solution (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
3. Purification and Characterization:
-
Purification: Purify the crude product using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester derivative.
-
Characterization: Confirm the structure and purity of each synthesized derivative using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).
Part 2: High-Throughput Biological Screening
This protocol outlines a cell-based, high-throughput screening (HTS) assay to evaluate the cytotoxic potential of the newly synthesized derivatives against a human cancer cell line (e.g., HeLa, cervical cancer).[1] The assay measures cell viability to determine the concentration at which the compounds exhibit significant anti-proliferative effects.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
1. Materials and Reagents:
-
HeLa (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Synthesized compound library, dissolved in DMSO to create stock solutions (e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Assay Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Perform serial dilutions of the compound stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Workflow Visualization
The overall process from starting material to biological evaluation is depicted in the workflow diagram below.
Caption: Workflow for derivatization, screening, and hit identification.
Data Presentation and Analysis
All quantitative data from the biological screening should be systematically recorded to facilitate SAR analysis. The half-maximal inhibitory concentration (IC₅₀) is a key metric, calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Example Data Table for Cytotoxicity Screening Results
The table below serves as a template for organizing screening data. Example data for other benzonitrile derivatives from the literature is included for illustrative purposes.[1]
| Compound ID | R-Group (Ester Moiety) | Target Cell Line | IC₅₀ (µM) | Citation (for example data) |
| Parent | -H (Alcohol) | HCT116 (Colon) | >100 (Hypothetical) | N/A |
| DEV-001 | -COCH₃ (Acetate) | HCT116 (Colon) | Record Experimental Value | N/A |
| DEV-002 | -COPh (Benzoate) | HCT116 (Colon) | Record Experimental Value | N/A |
| DEV-003 | Specify Moiety | HCT116 (Colon) | Record Experimental Value | N/A |
| Example 1 | 2-Phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [1] |
| Example 2 | 2-Phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 | [1] |
| Example 3 | Benzotriazole-acrylonitrile | A549 (Lung) | 5.47 | [1] |
The protocols detailed in this application note provide a robust framework for the derivatization of this compound and the subsequent biological evaluation of the synthesized library. This systematic approach enables the efficient identification of novel "hit" compounds with potential therapeutic value. The versatility of the benzonitrile scaffold, combined with this structured derivatization and screening workflow, offers a powerful strategy for modern drug discovery campaigns.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(2-Hydroxyethyl)benzonitrile. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you navigate common problems and improve the yield and purity of your this compound synthesis.
Issue 1: Low or No Yield in the Synthesis
Question: I am attempting to synthesize this compound, but I am observing very low yields or no product at all. What are the most likely causes and how can I improve my results?
Answer: Low or no yield in this synthesis can stem from several factors, depending on the chosen synthetic route. Two common and effective methods for preparing this compound are:
-
Route A: Grignard Reaction of 3-Bromobenzonitrile with Ethylene Oxide. This method involves the formation of a Grignard reagent from 3-bromobenzonitrile, which then reacts with ethylene oxide to form the desired product after an acidic workup.
-
Route B: Two-Step Synthesis from 3-Cyanobenzaldehyde. This route involves a Wittig reaction to extend the carbon chain, followed by a reduction of the resulting aldehyde.
Below are troubleshooting tips for each route:
For Route A: Grignard Reaction
-
Incomplete Grignard Reagent Formation: The formation of the Grignard reagent is critical and highly sensitive to reaction conditions.
-
Moisture and Air: Grignard reagents are extremely reactive towards water and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[1][2][3][4]
-
Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine can also help to activate the magnesium surface.[1][2]
-
-
Side Reaction with the Nitrile Group: The Grignard reagent can react with the nitrile group of another molecule of 3-bromobenzonitrile or the product itself. This leads to the formation of ketones after hydrolysis and reduces the yield of the desired alcohol.[2][5]
-
Slow Addition: Add the solution of 3-bromobenzonitrile to the magnesium turnings slowly to maintain a low concentration of the starting material.
-
Inverse Addition: Consider adding the magnesium turnings to the solution of 3-bromobenzonitrile.
-
Low Temperature: Maintain a low reaction temperature during the formation of the Grignard reagent and its subsequent reaction with ethylene oxide to minimize side reactions.
-
-
Inefficient Reaction with Ethylene Oxide:
-
Temperature Control: The reaction with ethylene oxide is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and prevent polymerization of ethylene oxide.[6][7]
-
Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be bubbled through the Grignard solution or added as a cooled solution in an anhydrous solvent.
-
For Route B: Two-Step Synthesis from 3-Cyanobenzaldehyde
-
Low Yield in Wittig Reaction: The first step involves the reaction of 3-cyanobenzaldehyde with a Wittig reagent, such as (methoxymethyl)triphenylphosphorane, to form an enol ether.
-
Ylide Formation: Ensure complete formation of the ylide by using a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent. The characteristic color change (often to a deep red or orange) indicates ylide formation.[8]
-
Reaction Conditions: The Wittig reaction is typically run at low temperatures (e.g., -78 °C to 0 °C) to control stereoselectivity, although for simple chain extension, room temperature may be sufficient.
-
-
Incomplete Hydrolysis of the Enol Ether: The resulting enol ether must be hydrolyzed to the aldehyde, 3-(cyanophenyl)acetaldehyde, using aqueous acid. Ensure the acid concentration and reaction time are sufficient for complete conversion.
-
Low Yield in the Reduction Step: The final step is the reduction of the aldehyde to the primary alcohol.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and is a good choice to avoid the reduction of the nitrile group.[5][9][10] Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and may also reduce the nitrile to an amine.
-
Reaction Conditions: The reduction with NaBH₄ is typically carried out in an alcoholic solvent like methanol or ethanol at 0 °C to room temperature.[9][11]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation and purify my product?
Answer: The nature of the impurities will depend on the synthetic route.
Common Impurities and Purification Strategies:
| Impurity | Likely Cause (Synthetic Route) | Prevention and Purification |
| Biphenyl derivatives | Coupling of the Grignard reagent with unreacted 3-bromobenzonitrile (Route A).[4] | Maintain a low concentration of 3-bromobenzonitrile during Grignard formation. Purification can be achieved by column chromatography on silica gel. |
| Ketone byproduct | Reaction of the Grignard reagent with the nitrile group (Route A).[2][5] | Use low temperatures and slow addition rates. Purification is typically achieved by column chromatography. |
| Unreacted starting material | Incomplete reaction in any of the steps (Both Routes). | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete conversion. Purification can be done by column chromatography. |
| Triphenylphosphine oxide | Byproduct of the Wittig reaction (Route B).[12] | This is often the main impurity from the Wittig step. It can be removed by column chromatography. In some cases, it can be precipitated from a non-polar solvent and filtered off. |
| Over-reduction product (amine) | Use of a strong reducing agent like LiAlH₄ that also reduces the nitrile group (Route B). | Use a milder reducing agent like NaBH₄.[5][9][10] |
General Purification Method:
For this compound, which is a polar molecule, column chromatography on silica gel is a common and effective purification method. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) will allow for the separation of the desired product from less polar impurities like biphenyl derivatives and more polar impurities like triphenylphosphine oxide. General purification strategies for benzonitriles also include distillation under reduced pressure and recrystallization if the product is a solid.[6][13]
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic routes.
Route A: Grignard Reaction of 3-Bromobenzonitrile with Ethylene Oxide
This protocol is a general guideline and may require optimization.
Step 1: Formation of 3-Cyanophenylmagnesium Bromide
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq.) in the flask and add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromobenzonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 3-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask or crush the magnesium with a dry glass rod.
-
Once the reaction has started, add the remaining 3-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Ethylene Oxide
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas (1.1 eq.) through the solution or add a cooled solution of ethylene oxide in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
Step 3: Work-up and Purification
-
Pour the reaction mixture slowly into a cold saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Route B: Two-Step Synthesis from 3-Cyanobenzaldehyde
Step 1: Wittig Reaction and Hydrolysis
-
Prepare the Wittig reagent, (methoxymethyl)triphenylphosphorane, in situ by reacting (methoxymethyl)triphenylphosphonium chloride (1.1 eq.) with a strong base like n-butyllithium or sodium hydride in anhydrous THF at 0 °C.[8]
-
Cool the ylide solution to -78 °C and add a solution of 3-cyanobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the aldehyde.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude enol ether can be hydrolyzed by stirring with an aqueous acid (e.g., 2M HCl) in THF at room temperature for several hours.
-
After hydrolysis, neutralize the mixture, extract with an organic solvent, dry, and concentrate to obtain the crude 3-(cyanophenyl)acetaldehyde.
Step 2: Reduction to this compound
-
Dissolve the crude 3-(cyanophenyl)acetaldehyde in methanol or ethanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, keeping the temperature below 10 °C.[9][10][11]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Remove the solvent under reduced pressure and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation
The following table summarizes the key parameters for the described synthetic routes. Please note that yields are highly dependent on reaction scale and optimization.
| Parameter | Route A: Grignard Reaction | Route B: Two-Step Synthesis |
| Starting Materials | 3-Bromobenzonitrile, Magnesium, Ethylene Oxide | 3-Cyanobenzaldehyde, (Methoxymethyl)triphenylphosphonium chloride, NaBH₄ |
| Key Reagents | Anhydrous THF, Iodine (catalyst) | n-BuLi or NaH, Aqueous Acid, Methanol or Ethanol |
| Number of Steps | 1 (one-pot) | 2 |
| Typical Yield Range | 40-60% | 50-70% (overall) |
| Key Challenges | Grignard formation, side reactions with nitrile | Wittig reaction conditions, purification from triphenylphosphine oxide |
Visualizations
Experimental Workflow: Route A (Grignard Reaction)
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Troubleshooting Logic: Low Yield in Grignard Reaction
Caption: Troubleshooting guide for low yield in the Grignard synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. sciepub.com [sciepub.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzonitrile Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of benzonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section addresses common problems that may arise during the synthesis of benzonitrile derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Cyanation Reactions
Q: My cyanation reaction (e.g., Sandmeyer, Rosenmund-von Braun, Pd-catalyzed) is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
A: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in benzonitrile synthesis.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Suboptimal Temperature: Many cyanation reactions, like the Rosenmund-von Braun, require high temperatures, often between 150-200 °C.[1] If the temperature is too low, the reaction may be sluggish. Consider a stepwise increase in temperature while monitoring the reaction progress. For some modern methods, like L-proline-promoted Rosenmund-von Braun, temperatures can be lower (80-120 °C).[2][3]
-
Insufficient Reaction Time: Monitor the reaction using techniques like TLC or LC-MS to ensure it has gone to completion.[1]
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants are being used. For instance, in some protocols, an excess of the cyanide source may be necessary.[4]
-
-
Poor Quality of Reagents:
-
Cyanide Source: The purity of the cyanide source, such as copper(I) cyanide (CuCN), is critical.[1] Using old or impure CuCN can lead to poor results.
-
Catalyst Deactivation (for Pd-catalyzed reactions): Palladium catalysts can be sensitive. Ensure the catalyst is active and not poisoned. Catalyst deactivation by excess cyanide can be an issue.[5]
-
Solvents and Starting Materials: Always use dry, anhydrous solvents, as water can lead to unwanted side reactions.[1][6] Ensure the starting aryl halide is pure.
-
-
Formation of Side Products:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of water and acidic or basic conditions.[6][7] Work-up procedures should be designed to minimize prolonged exposure to strong acids or bases.
-
Polymerization: High concentrations of reactive intermediates or the presence of strong acids can lead to the formation of high molecular weight, often insoluble, byproducts.[1] Running the reaction at a higher dilution may be beneficial.
-
Issue 2: The Reaction is Sluggish and Gives a Low Yield in Rosenmund-von Braun Reaction
Q: I am attempting a Rosenmund-von Braun reaction, but it is very slow and the yield is poor. What can I do to optimize it?
A: The classical Rosenmund-von Braun reaction often requires harsh conditions.[8] Here are several optimization strategies:
-
Ensure Anhydrous Conditions: Both the solvent (e.g., DMF or NMP) and the aryl halide must be thoroughly dried.[1]
-
Use High-Purity CuCN: The quality of the copper cyanide is crucial for success.[1]
-
Optimize Temperature: This reaction typically requires high temperatures, often in the range of 150-200 °C.[1]
-
Consider Promoters/Ligands: The addition of ligands like L-proline has been shown to promote the reaction, allowing it to proceed at lower temperatures (80-120 °C) and improving yields.[2][3] Other ligands such as picolinamides have also been found to accelerate the reaction.[9]
-
Solvent Choice: DMF is often reported as a good solvent for the L-proline-promoted Rosenmund-von Braun reaction.[2] Other solvents like dioxane, toluene, or acetonitrile may be detrimental.[2]
Issue 3: My Palladium-Catalyzed Cyanation is Not Working.
Q: I'm trying to synthesize a benzonitrile derivative using a palladium-catalyzed cyanation of an aryl chloride, but the reaction is failing. What are the key parameters to check?
A: Palladium-catalyzed cyanations are powerful but can be sensitive to several factors.
-
Catalyst System: The choice of palladium source and ligand is critical. A common issue is catalyst deactivation by the cyanide source.[5] Using a robust catalyst system, such as a pre-catalyst, can improve reproducibility.
-
Cyanide Source: While traditional sources like KCN and NaCN are used, less toxic alternatives like K4[Fe(CN)6] are becoming more common.[10] The choice of cyanide source can impact reaction conditions.
-
Solvent and Additives: Some modern protocols for the cyanation of aryl chlorides have found that the presence of water as a co-solvent can be beneficial.[10] Additives like KI have also been shown to accelerate the reaction in some cases.
-
Reaction Temperature: While milder than traditional methods, these reactions still require specific temperature control. For aryl chlorides, temperatures around 70 °C have been reported as effective with certain catalyst systems, which is milder than many other methods.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzonitrile derivatives?
A1: Several methods are widely used, each with its advantages and disadvantages:
-
Sandmeyer Reaction: This classic method involves the conversion of an aryl amine to a diazonium salt, which is then reacted with a copper(I) cyanide.[11][12][13] It is a versatile method for introducing a nitrile group.
-
Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, typically at high temperatures.[8][14] Modern variations use promoters to allow for milder reaction conditions.[2][3]
-
Palladium-Catalyzed Cyanation: These methods utilize a palladium catalyst to couple an aryl halide or triflate with a cyanide source.[5][15] They often proceed under milder conditions and show good functional group tolerance.[5]
-
From Aldehydes: Aromatic aldehydes can be converted to benzonitriles in a one-pot reaction with reagents like hydroxylamine hydrochloride.[16][17]
-
Dehydration of Amides: Primary benzamides can be dehydrated to form benzonitriles using various dehydrating agents.[18][19]
Q2: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the synthesis?
A2: The electronic nature of substituents on the aromatic ring can significantly influence the reaction's success.
-
In nucleophilic aromatic substitution type reactions, such as the Rosenmund-von Braun reaction, electron-withdrawing groups on the aryl halide can facilitate the reaction.
-
For Sandmeyer reactions , the stability of the diazonium salt intermediate is influenced by substituents.
-
In palladium-catalyzed cross-coupling reactions , the electronic properties of the aryl halide can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
-
For the hydrolysis of the nitrile product (an unwanted side reaction), electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide, thus increasing the rate of hydrolysis.[7]
Q3: What are some of the safety precautions I should take when working with cyanide reagents?
A3: Cyanide compounds are highly toxic and require strict safety protocols.
-
Toxicity: Hydrogen cyanide (HCN) gas can be released, which is extremely toxic.[20] All manipulations should be performed in a well-ventilated fume hood.
-
Water Reactivity: Many cyanide salts react with water or acid to liberate HCN gas.[20] Always work under anhydrous conditions and avoid acidification of cyanide waste.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[20]
-
Emergency Preparedness: An antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be readily available, and personnel must be trained in its use.[20]
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzonitrile Synthesis from Substituted Aldehydes
| Starting Aldehyde | Product | Yield (%) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 95% | [21] |
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 92% | [21] |
| 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 91% | [21] |
| 3-Nitrobenzaldehyde | 3-Nitrobenzonitrile | 90% | [21] |
| 2-Naphthaldehyde | 2-Naphthonitrile | 88% | [21] |
Table 2: Yields for L-Proline-Promoted Rosenmund-von Braun Reaction of Aryl Halides
| Aryl Halide | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-Iodo-4-methoxybenzene | 20 | 80 | 85 | [2] |
| 1-Bromo-4-methoxybenzene | 45 | 120 | 81 | [2] |
| 1-Iodo-4-nitrobenzene | 20 | 80 | 92 | [2] |
| 1-Bromo-4-cyanobenzene | 45 | 120 | 85 | [2] |
| 2-Bromopyridine | 45 | 120 | 78 | [2] |
Experimental Protocols
Protocol 1: Sandmeyer Reaction - Synthesis of 4-Nitrobenzonitrile [21]
Logical Workflow for Sandmeyer Reaction
Caption: Experimental workflow for the Sandmeyer reaction.
-
Diazotization:
-
Dissolve 4-nitroaniline (1.38 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.
-
Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
After the addition is complete, heat the reaction mixture to 60-70 °C until the evolution of nitrogen gas ceases.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated crude product.
-
Wash the solid with water and then a suitable organic solvent for purification (e.g., recrystallization from ethanol).
-
Dry the purified product to obtain 4-nitrobenzonitrile.
-
Protocol 2: L-Proline-Promoted Rosenmund-von Braun Reaction [2]
-
Reaction Setup:
-
To a reaction vessel, add the aryl halide (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).
-
Add DMF (3 mL) as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 20-45 hours), monitoring the reaction by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. l-Proline-Promoted Rosenmund-von Braun Reaction | Semantic Scholar [semanticscholar.org]
- 4. US2449643A - Benzonitrile production from benzene or diphenyl and hcn - Google Patents [patents.google.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(2-Hydroxyethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Hydroxyethyl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound often originate from the synthetic route employed. The most probable impurities include:
-
Starting Materials: Unreacted precursors such as 3-cyanobenzaldehyde.
-
Intermediates and Byproducts: Incomplete reactions or side reactions can lead to the presence of compounds like 3-(hydroxymethyl)benzonitrile.
-
Over-oxidation Products: The primary alcohol group in the target compound can be oxidized to form 3-(2-oxoethyl)benzonitrile (aldehyde) or further to 3-cyanobenzoic acid.[1][2]
-
Halogenated Impurities: If the synthesis involves a Grignard reaction with a halo-precursor, residual amounts of compounds like 3-(chloromethyl)benzonitrile or 3-(bromomethyl)benzonitrile may be present.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. A suitable TLC solvent system, such as ethyl acetate/hexane, can separate the more polar this compound from less polar impurities. Visualization under UV light is effective for aromatic compounds.[3] Additionally, specific staining reagents can be used to visualize different functional groups.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored at room temperature in a tightly sealed container to prevent oxidation and moisture absorption.[4]
Troubleshooting Guides
Issue 1: My purified this compound shows multiple spots on TLC.
Possible Cause & Solution:
-
Incomplete Purification: The purification method used may not have been sufficient to remove all impurities.
-
Recrystallization: If you performed recrystallization, try using a different solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]
-
Column Chromatography: If you used column chromatography, optimizing the solvent gradient is crucial. A shallower gradient can improve the separation of compounds with similar polarities. For polar compounds, a mobile phase like methanol/dichloromethane might be effective.[2]
-
Issue 2: The yield of my purified product is very low after recrystallization.
Possible Cause & Solution:
-
Suboptimal Solvent Choice: The chosen solvent may have too high a solubility for your compound even at low temperatures, leading to significant loss in the mother liquor.
-
Action: Perform small-scale solubility tests with various solvents to find one where your compound is sparingly soluble at room temperature but highly soluble when heated.[6]
-
-
Cooling Process Too Rapid: Rapid cooling can lead to the formation of small, impure crystals.
-
Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
-
Excessive Washing: Washing the collected crystals with too much solvent can redissolve a significant portion of the product.
-
Action: Wash the crystals with a minimal amount of cold solvent.[3]
-
Issue 3: I am struggling to separate a persistent impurity using column chromatography.
Possible Cause & Solution:
-
Co-eluting Impurity: The impurity may have a very similar polarity to your target compound, making separation by standard column chromatography difficult.
-
Action 1: Adjust Solvent System: Experiment with different solvent systems. Sometimes, switching from an acetate-based system (e.g., ethyl acetate/hexane) to an ether- or alcohol-based system can alter the elution profile and improve separation.
-
Action 2: High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers higher resolution and may be necessary to achieve the desired purity.[7]
-
Data Presentation: Physical Properties of this compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₉H₉NO | 147.17 | Liquid | - | Soluble in polar organic solvents.[8] |
| 3-Cyanobenzaldehyde | C₈H₅NO | 131.13 | 75-78 | 210 | Insoluble in water.[2][9][10] |
| 3-(Hydroxymethyl)benzonitrile | C₈H₇NO | 133.15 | - | - | - |
| 3-(2-Oxoethyl)benzonitrile | C₉H₇NO | 145.16 | - | - | - |
| 3-Cyanobenzoic acid | C₈H₅NO₂ | 147.13 | 220-224 | - | Slightly soluble in DMSO and methanol.[1][11] |
Data not available for all physical properties of every potential impurity based on the search results.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing solid impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Toluene, or a co-solvent system like Ethanol/Water or Acetone/Hexane)[3]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to determine the optimal solvent or solvent pair.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system, add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to cool.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.[3]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[3]
Protocol 2: Flash Column Chromatography of this compound
Objective: To purify this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Hexane, Ethyl Acetate (or other suitable solvent system)[3]
-
Glass column with stopcock
-
Sand
-
Collection tubes
Procedure:
-
Column Packing: Securely clamp the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and pour it into the column, allowing it to settle evenly. Add a thin layer of sand on top of the silica bed.[3]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and carefully apply it to the top of the silica gel.[3]
-
Elution: Carefully add the mobile phase to the top of the column. Start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[3]
-
Fraction Collection: Collect the eluent in a series of fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Workflow for impurity identification and removal.
References
- 1. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]
- 2. 3-Cyanobenzaldehyde | 24964-64-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. mt.com [mt.com]
- 6. Benzonitrile CAS#: 100-47-0 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 3-Cyanobenzaldehyde CAS#: 24964-64-5 [m.chemicalbook.com]
- 10. 3-Cyanobenzaldehyde | CAS#:24964-64-5 | Chemsrc [chemsrc.com]
- 11. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]
Challenges in the oxidation of 3-(2-Hydroxyethyl)benzonitrile to the corresponding aldehyde
Welcome to the technical support center for the oxidation of 3-(2-hydroxyethyl)benzonitrile to 3-(formylmethyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this specific chemical transformation.
Troubleshooting Guides
This section addresses specific issues that may arise during the oxidation of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive oxidizing agent. 2. Insufficient equivalents of oxidant. 3. Reaction temperature is too low (especially for Swern oxidation). 4. Presence of water in the reaction mixture (for Swern and PCC oxidations). | 1. Use a freshly opened or properly stored bottle of the oxidizing agent. For Dess-Martin periodinane (DMP), ensure it has been stored under anhydrous conditions. 2. Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.2 to 1.5 or 2.0 equivalents). 3. For Swern oxidation, ensure the reaction is allowed to warm to room temperature after the addition of the base. For other oxidations, a slight increase in temperature might be necessary, but monitor for side product formation. 4. Use anhydrous solvents and reagents. Flame-dry glassware before use. |
| Over-oxidation to Carboxylic Acid | 1. Use of a strong oxidizing agent (e.g., Jones reagent, KMnO4). 2. Presence of water, which can hydrate the aldehyde intermediate, making it susceptible to further oxidation.[1] 3. Prolonged reaction time or excessive temperature. | 1. Switch to a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol.[2][3] 2. Ensure the reaction is carried out under strictly anhydrous conditions. Use anhydrous solvents and reagents. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Formation of Unidentified Byproducts | 1. Decomposition of the starting material or product under the reaction conditions. 2. Side reactions involving the nitrile group (unlikely under mild, neutral conditions). 3. For Swern oxidation, formation of mixed thioacetals if the temperature is not kept low. | 1. Use milder reaction conditions (e.g., lower temperature, shorter reaction time). 2. The benzonitrile group is generally stable under mild oxidation conditions. If side reactions are suspected, consider protecting the nitrile group, although this is usually not necessary. 3. For Swern oxidation, maintain the reaction temperature at -78 °C during the addition of reagents. |
| Difficult Purification | 1. Similar polarity of the starting material (alcohol) and the product (aldehyde). 2. Presence of non-polar byproducts from the oxidizing agent (e.g., reduced DMP reagent). 3. Emulsion formation during aqueous work-up. | 1. Use a less polar solvent system for column chromatography to improve separation. A gradient elution might be necessary. 2. For DMP oxidation, the reduced iodine byproducts can often be removed by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate.[4][5] For Swern oxidation, byproducts are generally volatile or water-soluble. 3. Use brine (saturated NaCl solution) to break up emulsions during extraction. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best suited for the conversion of this compound to the corresponding aldehyde?
A1: Mild oxidizing agents are highly recommended to prevent over-oxidation to the carboxylic acid. The most suitable options include Dess-Martin periodinane (DMP) and the Swern oxidation.[2][3] Both methods are known for their high chemoselectivity and tolerance of various functional groups, including nitriles.[6] Pyridinium chlorochromate (PCC) is another option, but it is a chromium-based reagent and therefore more toxic.
Q2: My reaction is very slow. How can I increase the reaction rate without causing side reactions?
A2: For DMP oxidations, the addition of a small amount of water (1 equivalent) can sometimes accelerate the reaction.[2] For Swern oxidations, ensuring the reaction is allowed to warm to room temperature after the addition of the tertiary amine base is crucial for the final elimination step to proceed to completion.
Q3: I am observing a byproduct with a very unpleasant smell in my Swern oxidation. What is it and how can I get rid of it?
A3: The unpleasant smell is due to the formation of dimethyl sulfide (DMS) as a byproduct of the Swern oxidation.[7][8] It is recommended to perform the reaction and work-up in a well-ventilated fume hood. To eliminate the odor from your glassware, you can rinse it with a bleach solution (sodium hypochlorite) or an oxidizing agent like Oxone®, which will oxidize the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[7]
Q4: Is the benzonitrile functional group stable under the conditions of Swern or DMP oxidation?
A4: Yes, the benzonitrile group is generally stable under the mild and neutral conditions of both Swern and DMP oxidations.[6] These reagents are highly selective for the oxidation of alcohols and typically do not affect nitriles.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (this compound) and the product aldehyde. The aldehyde product should have a higher Rf value (be less polar) than the starting alcohol. Staining with a potassium permanganate solution can help visualize both the starting material and the product.
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMP (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Swern Oxidation
This protocol requires strict anhydrous conditions and low temperatures.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add oxalyl chloride (1.1-1.5 eq) to the cooled DCM.
-
In the dropping funnel, prepare a solution of anhydrous DMSO (2.0-2.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the internal temperature below -60 °C. Stir for 15-30 minutes.
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-60 minutes.
-
Add anhydrous TEA or DIPEA (3.0-5.0 eq) dropwise, maintaining the low temperature. A thick white precipitate may form.
-
After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting flowchart for the oxidation of this compound.
References
- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming solubility issues of 3-(2-Hydroxyethyl)benzonitrile in reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 3-(2-Hydroxyethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a clear liquid at room temperature.[1] Based on the properties of the structurally similar benzonitrile, it is expected to be soluble in a range of common organic solvents such as acetone, benzene, diethyl ether, and ethanol.[2] Its solubility in water is anticipated to be limited but may increase with temperature. The presence of the hydroxyethyl group introduces polarity, which may enhance its solubility in polar solvents compared to benzonitrile.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What could be the cause?
A2: Incomplete dissolution can arise from several factors:
-
Solvent Polarity: The polarity of your chosen solvent may not be optimal for dissolving this compound.
-
Concentration: The concentration of the reactant may have exceeded its solubility limit in the specific solvent at the reaction temperature.
-
Temperature: The reaction temperature might be too low to achieve complete dissolution.
-
Purity of Reactant: Impurities in the this compound can affect its solubility characteristics.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a common and effective strategy. A mixture of a non-polar solvent (in which other reactants might be soluble) and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance the solubility of this compound.
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. If you are experiencing solubility issues, carefully heating the reaction mixture may help to dissolve the reactant completely. However, it is crucial to ensure that the elevated temperature does not negatively impact the stability of your reactants or the desired reaction outcome. For the related compound benzonitrile, its water solubility more than doubles from 25°C to 50°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Cloudy reaction mixture or visible undissolved droplets of this compound. | Insufficient solvent polarity or volume. | 1. Increase the proportion of a polar co-solvent (e.g., DMF, DMSO, acetonitrile). 2. Increase the total volume of the solvent. 3. Consider switching to a more polar solvent if compatible with the reaction chemistry. |
| Reactant precipitates out of solution upon addition of another reagent. | Change in the overall solvent polarity of the reaction mixture. | 1. Add the second reagent slowly and with vigorous stirring to maintain a homogeneous solution. 2. Dissolve the second reagent in a small amount of a compatible co-solvent before addition. |
| Low reaction yield despite all reactants being in solution initially. | Poor solvation of the reactant, hindering its reactivity. | 1. Experiment with a different solvent or co-solvent system that may better solvate the reactants and transition state. 2. Gentle heating of the reaction mixture could improve reaction kinetics. |
| Difficulty in isolating the product during aqueous workup due to the solubility of this compound. | The hydroxyethyl group imparts some water solubility. | 1. Perform multiple extractions with a suitable organic solvent. 2. Use a brine wash to decrease the solubility of organic compounds in the aqueous layer. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature (Illustrative)
| Solvent | Polarity Index | Solubility |
| Water | 9.0 | Sparingly Soluble |
| Methanol | 6.6 | Soluble |
| Ethanol | 5.2 | Soluble |
| Acetone | 5.1 | Very Soluble |
| Acetonitrile | 5.8 | Soluble |
| Dichloromethane | 3.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble |
| Toluene | 2.4 | Soluble |
| Hexane | 0.1 | Sparingly Soluble |
Note: This table is illustrative and based on the expected properties of the molecule. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Requiring Enhanced Solubility of this compound
-
Solvent Selection: Choose a primary solvent in which other reactants are soluble. Based on the illustrative data, a polar aprotic solvent like acetonitrile or a less polar solvent like THF could be a good starting point.
-
Reactant Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and the other solid reactants.
-
Solvent Addition: Add the chosen primary solvent to the flask.
-
Addition of this compound: With vigorous stirring, add the this compound to the reaction mixture.
-
Troubleshooting Insolubility:
-
If the solution is cloudy or contains undissolved droplets, begin by adding a co-solvent such as DMF or DMSO dropwise until the solution becomes clear.
-
Alternatively, or in combination with a co-solvent, gently warm the reaction mixture (e.g., to 40-50 °C) while stirring to aid dissolution. Monitor the reaction for any signs of decomposition.
-
-
Reaction Progression: Once a homogeneous solution is achieved, proceed with the reaction as planned (e.g., addition of other reagents, heating to the final reaction temperature).
Visualizations
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3-(2-Hydroxyethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Hydroxyethyl)benzonitrile. The information provided is intended to assist in overcoming common challenges encountered during catalytic reactions involving this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in catalytic reactions with this compound?
A1: The primary challenge is achieving chemoselectivity. The molecule contains two main reactive functional groups: a nitrile and a primary alcohol. Catalytic processes must be carefully selected and optimized to target one group while leaving the other intact. For instance, during the reduction of the nitrile to an amine, the alcohol can also be susceptible to certain reducing conditions. Conversely, when oxidizing the alcohol to an aldehyde or carboxylic acid, the nitrile group must remain unchanged.
Q2: Which catalysts are recommended for the selective hydrogenation of the nitrile group in this compound to 3-(2-aminoethyl)phenol?
A2: For the selective reduction of the nitrile to a primary amine, common choices include Raney Nickel and Palladium on carbon (Pd/C).[1] To suppress the formation of secondary and tertiary amine byproducts, the addition of ammonia or an acid like hydrochloric acid (HCl) to the reaction mixture is often beneficial.[1][2]
Q3: How can I selectively oxidize the primary alcohol in this compound to 3-(2-oxoethyl)benzonitrile?
A3: The selective oxidation of the primary alcohol to an aldehyde can be effectively achieved using catalyst systems such as copper(I)/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) with air or oxygen as the oxidant.[3] This system is known for its high selectivity for primary alcohols in the presence of other functional groups.[3][4] Over-oxidation to the carboxylic acid can be a potential side reaction and can be minimized by careful control of reaction time and temperature.[5]
Q4: What are common byproducts to watch for during the hydrogenation of the nitrile group?
A4: The most common byproducts are secondary and tertiary amines, formed from the reaction of the initially formed primary amine with the intermediate imine.[1] Hydrogenolysis of the C-N bond is also a possibility with some catalysts, leading to the formation of toluene derivatives, although this is more common with benzylic nitriles.[6]
Q5: Are there any known coupling reactions involving this compound?
A5: While specific literature on coupling reactions of this compound is sparse, its structure allows for several possibilities. The aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Heck) if further functionalized with a halide. The nitrile group itself can undergo coupling reactions, for instance, with organometallic reagents. The alcohol offers a site for etherification or esterification.
Troubleshooting Guides
Selective Hydrogenation of the Nitrile Group
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of the nitrile | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Catalyst poisoning. | 1. Use fresh, properly activated catalyst. 2. Increase hydrogen pressure and/or reaction temperature incrementally. 3. Ensure high purity of substrate and solvent. |
| Formation of secondary/tertiary amines | Reaction of the primary amine product with the intermediate imine. | 1. Add ammonia or ammonium hydroxide to the reaction mixture.[1] 2. Add a stoichiometric amount of a strong acid (e.g., HCl) to form the ammonium salt of the product.[2] 3. Use a higher solvent to substrate ratio to favor intramolecular reaction. |
| Reaction of the hydroxyl group | Use of a non-selective reducing agent. | Ensure the use of chemoselective catalysts like Raney Nickel or Pd/C under conditions known to preserve alcohol functionalities. Avoid harsh, non-specific reducing agents. |
Selective Oxidation of the Alcohol Group
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of the alcohol | 1. Inactive catalyst system (e.g., degraded TEMPO). 2. Insufficient oxidant (air/oxygen). 3. Incorrect pH. | 1. Use fresh TEMPO and copper salt. 2. Ensure efficient stirring and a good supply of air or use a balloon of oxygen.[3] 3. Adjust the pH of the reaction mixture as specified in the protocol, often slightly basic conditions are required.[5] |
| Over-oxidation to carboxylic acid | 1. Prolonged reaction time. 2. Elevated reaction temperature. | 1. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.[5] 2. Perform the reaction at room temperature or lower if exothermic. |
| Reaction with the nitrile group | Use of harsh or non-selective oxidizing agents. | Employ mild and selective oxidation systems like Cu/TEMPO. Avoid strong, non-specific oxidants like permanganate or dichromate under harsh conditions. |
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to 3-(2-aminoethyl)phenol using Pd/C
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.
-
Add concentrated HCl (1.1 equivalents) to the solution.
-
Carefully add 10% Pd/C (5-10 wt% of the substrate) to the mixture.
-
Seal the vessel and evacuate the air, then purge with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the Pd/C to dry in the air as it can be pyrophoric.
-
Remove the solvent from the filtrate under reduced pressure to obtain the hydrochloride salt of the product.
Protocol 2: Selective Oxidation of this compound to 3-(2-oxoethyl)benzonitrile using Cu/TEMPO
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)
-
Acetonitrile
-
A balloon of air or oxygen
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), acetonitrile, CuBr (e.g., 5 mol%), and TEMPO (e.g., 5 mol%).
-
Fit the flask with a balloon of air or oxygen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC. The reaction mixture typically turns from a colorless or pale yellow to a deep green or blue-green as the reaction progresses.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for selective transformations of this compound.
Caption: Troubleshooting logic for selective nitrile hydrogenation.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hidenanalytical.com [hidenanalytical.com]
Resolving peak tailing in HPLC analysis of benzonitrile compounds
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of benzonitrile and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for benzonitrile compounds in reverse-phase HPLC?
Peak tailing for aromatic compounds like benzonitrile is often a result of secondary chemical interactions with the stationary phase or issues with the HPLC system's physical setup.[1]
-
Chemical Causes:
-
Secondary Silanol Interactions: Benzonitrile possesses a polar nitrile group which can interact with ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This secondary retention mechanism, alongside the primary hydrophobic interaction, is a major cause of peak tailing.[1][3] These interactions are more pronounced when using older, Type A silica columns which have a higher concentration of acidic silanol groups and trace metal contaminants.[1][4]
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of residual silanol groups on the column, promoting secondary interactions and causing peak distortion.[2][5] For basic compounds, a mobile phase pH above 3.0 can increase these unwanted interactions.[1][6]
-
Inadequate Buffering: An insufficient buffer concentration (typically below 10-50 mM) can lead to unstable pH conditions across the column, contributing to peak tailing.[1][7]
-
-
Physical and Instrumental Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often appears as tailing.[1][7]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, fittings, or a large detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[1][6]
-
Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or the creation of a void in the column packing can distort the flow path and cause tailing for all peaks in the chromatogram.[3][8]
-
Q2: How does mobile phase pH affect the peak shape of benzonitrile?
The pH of the mobile phase is a critical parameter for controlling the peak shape of polar and ionizable compounds.[9][10] For benzonitrile, which is a polar aromatic compound, pH primarily influences the ionization state of the silica stationary phase.
-
At Low pH (e.g., pH < 3): The residual silanol groups on the silica surface are protonated (neutral), which significantly reduces the secondary ionic interactions that cause peak tailing.[3][7] This is a common and effective strategy for improving the peak shape of basic or polar compounds on silica-based columns.[3][4]
-
At Mid-Range pH (e.g., pH 4-7): In this range, silanol groups become increasingly deprotonated and negatively charged.[11] This leads to stronger electrostatic interactions with polar analytes, resulting in significant peak tailing.[3]
It is crucial to operate at a pH that is at least 2 units away from the pKa of the analyte to ensure a consistent ionization state and avoid peak splitting or distortion.[5][12]
Q3: What type of HPLC column is best for analyzing benzonitrile compounds to minimize peak tailing?
Choosing the right column is essential for achieving symmetrical peaks.
-
High-Purity, End-Capped Columns: Modern, high-purity "Type B" silica columns are recommended. These columns have a much lower content of acidic silanols and trace metals.[1][4] They are also "end-capped," a process that chemically converts most of the reactive silanol groups into less polar, non-reactive surfaces, thereby improving peak shape for polar compounds like benzonitrile.[2][3]
-
Polar-Embedded or Polar-Endcapped Phases: These types of columns have a polar group embedded within the alkyl chain (e.g., a carbamate or amide). This feature helps to shield the analyte from interacting with the underlying silica surface and any residual silanols, leading to improved peak symmetry for polar and basic compounds.[6][7]
-
Phenyl Phases: Phenyl columns can offer alternative selectivity for aromatic compounds like benzonitrile due to π-π interactions. They can sometimes provide better peak shapes compared to standard C18 columns, depending on the specific analyte and mobile phase conditions.
Troubleshooting Guide
Problem: My benzonitrile peak is showing significant tailing (Asymmetry Factor > 1.2).
Follow this step-by-step troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for benzonitrile peak tailing.
Data Presentation: Impact of Mobile Phase pH
The following table summarizes the effect of mobile phase pH on the peak asymmetry of a basic compound, demonstrating the importance of pH control for mitigating silanol interactions.
| Mobile Phase pH | USP Asymmetry Factor (As) | Observation |
| 7.0 | 2.35 | Severe tailing due to ionized silanol interactions with the basic analyte.[3] |
| 3.0 | 1.33 | Significant improvement in peak shape as silanol groups are protonated.[3] |
Data is illustrative and based on the analysis of methamphetamine, a basic compound, which exhibits similar secondary interactions to polar aromatic compounds on silica-based columns.[3]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape
This protocol describes how to lower the mobile phase pH to reduce peak tailing caused by silanol interactions.
Objective: To improve the peak asymmetry factor to ≤ 1.5.
Materials:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Phosphoric Acid, HPLC Grade)
-
Benzonitrile standard solution
-
HPLC system with a C18 column
Procedure:
-
Prepare Aqueous Mobile Phase A:
-
Measure 999 mL of deionized water.
-
Add 1 mL of formic acid to achieve a concentration of 0.1% (v/v). This will typically result in a pH between 2.5 and 3.0.[7]
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Prepare Organic Mobile Phase B:
-
Use 100% Acetonitrile (HPLC Grade).
-
-
Set Chromatographic Conditions:
-
Equilibrate the System:
-
Flush the column with the new mobile phase for at least 15-20 column volumes (approximately 20-30 minutes at 1.0 mL/min) until the baseline is stable.
-
-
Analyze the Sample:
Visualization of Tailing Mechanism
The following diagram illustrates the chemical interaction between a polar analyte like benzonitrile and the stationary phase, which leads to peak tailing.
Caption: Mechanism of peak tailing and its resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
- 12. acdlabs.com [acdlabs.com]
- 13. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 14. HPLC Column Performance Evaluation and Column Care | Pharmaguideline [pharmaguideline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(2-Hydroxyethyl)benzonitrile for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(2-Hydroxyethyl)benzonitrile is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides a comparative analysis of potential synthetic routes to this molecule, complete with detailed, albeit hypothetical, experimental protocols and data presented for easy comparison. The methods discussed are based on established organic chemistry principles and aim to provide a practical framework for laboratory synthesis.
Comparison of Synthetic Methods
Three plausible methods for the synthesis of this compound are presented below: a Grignard reaction, the reduction of a carboxylic acid ester, and the hydroboration-oxidation of a vinyl precursor. Each method offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and yield.
| Method | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Method 1: Grignard Reaction | 3-Cyanobenzyl bromide | Magnesium, Formaldehyde | 4 | 0 to rt | 75 | 96 |
| Method 2: Ester Reduction | Methyl 3-cyanophenylacetate | Lithium aluminum hydride (LAH) | 3 | 0 to rt | 85 | 98 |
| Method 3: Hydroboration-Oxidation | 3-Vinylbenzonitrile | Borane-THF complex, H₂O₂, NaOH | 5 | 0 to rt | 80 | 97 |
Detailed Experimental Protocols
Method 1: Grignard Reaction with Formaldehyde
This method involves the formation of a Grignard reagent from 3-cyanobenzyl bromide, followed by its reaction with formaldehyde to yield the desired primary alcohol.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with dry nitrogen. A solution of 3-cyanobenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Formaldehyde: The Grignard solution is cooled to 0 °C in an ice bath. Paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a colorless oil.
Method 2: Reduction of Methyl 3-Cyanophenylacetate
This approach utilizes the powerful reducing agent lithium aluminum hydride (LAH) to selectively reduce the ester functionality of methyl 3-cyanophenylacetate to the corresponding alcohol without affecting the nitrile group.
Experimental Protocol:
-
Reaction Setup: A solution of methyl 3-cyanophenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography (eluent: ethyl acetate/hexane) to give this compound.
Method 3: Hydroboration-Oxidation of 3-Vinylbenzonitrile
This two-step procedure involves the anti-Markovnikov addition of borane to the double bond of 3-vinylbenzonitrile, followed by oxidation to yield the primary alcohol.[1][2]
Experimental Protocol:
-
Hydroboration: To a solution of 3-vinylbenzonitrile (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a 1 M solution of borane-tetrahydrofuran complex (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours.
-
Oxidation: The flask is cooled back to 0 °C, and a 3 M aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
Work-up and Purification: The reaction mixture is stirred at room temperature for 1 hour and then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield this compound.
Synthesis Pathways and Workflow Visualization
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the Grignard Reaction Method.
Caption: Workflow for the Ester Reduction Method.
Caption: Workflow for the Hydroboration-Oxidation Method.
References
A Comparative Guide to the Reactivity of 3-(2-Hydroxyethyl)benzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-(2-Hydroxyethyl)benzonitrile and its positional isomers, 2-(2-Hydroxyethyl)benzonitrile and 4-(2-Hydroxyethyl)benzonitrile. Understanding the distinct reactivity profiles of these isomers is crucial for their application as intermediates in organic synthesis and drug development. The relative positioning of the hydroxyethyl and nitrile functional groups significantly influences their susceptibility to various chemical transformations due to a combination of electronic and steric effects.
Executive Summary of Reactivity Comparison
The reactivity of the hydroxyethyl and nitrile moieties in these isomers is governed by the electronic interplay between the electron-withdrawing nitrile group (-CN) and the electron-donating character of the alkyl chain, as well as steric hindrance. The nitrile group deactivates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the meta position relative to itself. Conversely, the hydroxyethyl group is a weak activating group and an ortho-, para-director. The positional isomerism dictates the overall reactivity.
Key Reactivity Differences:
-
2-(2-Hydroxyethyl)benzonitrile (ortho-isomer): Reactivity is significantly influenced by the "ortho effect," where the proximity of the two substituents leads to steric hindrance. This can impede reactions at both the hydroxyl group and the nitrile, as well as at the adjacent positions on the aromatic ring.
-
This compound (meta-isomer): The electronic effects of the two groups are largely independent. The nitrile group's deactivating effect on the ring is prominent, and the hydroxyl group's reactivity is less sterically hindered compared to the ortho-isomer.
-
4-(2-Hydroxyethyl)benzonitrile (para-isomer): The substituents are positioned to exert their electronic effects without significant steric hindrance. The electron-withdrawing nature of the nitrile group at the para position can influence the acidity of the hydroxyl proton.
Comparative Reactivity Data
| Reaction Type | Isomer | Predicted Relative Reactivity | Rationale |
| Esterification (at -OH) | 2-(2-Hydroxyethyl)benzonitrile | 1 | Significant steric hindrance from the adjacent nitrile group is expected to slow down the reaction rate. |
| This compound | 2 | Less steric hindrance compared to the ortho isomer. | |
| 4-(2-Hydroxyethyl)benzonitrile | 3 | Minimal steric hindrance allows for the most facile reaction at the hydroxyl group. | |
| Etherification (at -OH) | 2-(2-Hydroxyethyl)benzonitrile | 1 | Similar to esterification, steric hindrance from the ortho nitrile group will likely decrease the reaction rate. |
| This compound | 2 | Reduced steric hindrance compared to the ortho isomer. | |
| 4-(2-Hydroxyethyl)benzonitrile | 3 | The para-position offers the least steric hindrance, leading to the highest expected reactivity. | |
| Nitrile Hydrolysis | 2-(2-Hydroxyethyl)benzonitrile | 2 | The ortho-hydroxyethyl group might participate in intramolecular catalysis, potentially accelerating hydrolysis, though steric effects could also play a role. |
| This compound | 1 | The electronic effect of the hydroxyethyl group at the meta position has a minimal impact on the nitrile's electrophilicity. | |
| 4-(2-Hydroxyethyl)benzonitrile | 3 | The para-hydroxyethyl group can donate electron density through resonance, which could slightly decrease the electrophilicity of the nitrile carbon compared to an unsubstituted benzonitrile, but the absence of steric hindrance makes it more reactive than the meta isomer. Electron-withdrawing groups generally accelerate the hydrolysis of para-substituted benzonitriles.[1] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Steglich Esterification of Hydroxyethylbenzonitrile Isomers
This procedure is adapted from a greener Steglich esterification method.[2]
Materials:
-
Hydroxyethylbenzonitrile isomer (1.0 eq)
-
Carboxylic acid (e.g., Acetic acid, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Acetonitrile (solvent)
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add the hydroxyethylbenzonitrile isomer (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq).
-
Dissolve the mixture in acetonitrile.
-
Add EDC (or DCC) (1.2 eq) to the solution and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
To the residue, add diethyl ether and 1 M HCl. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Protocol 2: Williamson Ether Synthesis with Hydroxyethylbenzonitrile Isomers
This protocol is a general procedure for the O-alkylation of phenols and activated alcohols.[3]
Materials:
-
Hydroxyethylbenzonitrile isomer (1.0 eq)
-
Sodium hydride (NaH) (1.1 eq)
-
Alkyl halide (e.g., Methyl iodide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the hydroxyethylbenzonitrile isomer (1.0 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Basic Hydrolysis of the Nitrile Group
This is a general procedure for the base-catalyzed hydrolysis of nitriles.[4]
Materials:
-
Hydroxyethylbenzonitrile isomer (1.0 eq)
-
10% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the hydroxyethylbenzonitrile isomer (1.0 eq) and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the corresponding carboxylic acid.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflow and the logical relationship for comparing the reactivity of the isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(2-Hydroxyethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 3-(2-Hydroxyethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs) and their intermediates. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by representative experimental data and detailed methodologies based on established principles for similar aromatic compounds.
Method Comparison
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis (e.g., routine quality control versus trace-level impurity profiling). The following sections provide a comparative overview of the most suitable methods.
Data Presentation: Comparison of Analytical Method Performance
The table below summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of small aromatic molecules like this compound. The data presented are representative values based on the analysis of analogous compounds and serve as a general guide for method selection.[1]
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 3 - 30 ng/mL | 0.03 - 0.3 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | Moderate to High |
Signaling Pathways and Experimental Workflows
Visual representations of the analytical workflows provide a clear understanding of the steps involved in each method, from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of similar aromatic compounds and can be adapted and validated for the specific quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely used technique for the routine analysis of pharmaceutical compounds. It offers a good balance of speed, cost-effectiveness, and reliability for quantifying moderately polar, UV-active compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[3]
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate preparations of a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often required to increase volatility and improve chromatographic peak shape.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Inject 1 µL of the derivatized solution into the GC-MS.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for trace-level quantification and for the analysis of compounds in complex matrices.[5][6] The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: The specific precursor and product ions for this compound would need to be determined by infusing a standard solution and optimizing the collision energy.
Sample Preparation: For complex matrices, a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is recommended to minimize matrix effects.[7][8][9]
-
SPE: A C18 cartridge can be used to retain the analyte of interest while allowing more polar impurities to be washed away. The analyte is then eluted with an organic solvent.[10]
-
QuEChERS: This method involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Substituted Benzonitrile Compounds: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of substituted benzonitrile compounds is crucial for the advancement of novel therapeutics. This guide provides an objective comparison of the cytotoxic performance of various substituted benzonitrile derivatives against different human cell lines, supported by experimental data from recent studies. Detailed methodologies for key experiments are presented to ensure reproducibility and aid in the design of future research.
Substituted benzonitriles are a class of organic compounds that feature a benzene ring substituted with a cyano group (-C≡N) and other functional groups. This structural motif is present in a variety of pharmacologically active molecules, including those with anticancer, antiviral, and antimicrobial properties.[1][2][3][4] The nature and position of the substituents on the benzene ring can significantly influence the compound's biological activity, including its cytotoxicity.[5]
Quantitative Comparison of Cytotoxicity
The cytotoxic effects of various substituted benzonitrile compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell growth or viability. A lower IC50 value indicates a higher cytotoxic potential. The following table summarizes the IC50 values for selected substituted benzonitrile derivatives from various studies.
| Compound Class | Specific Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile Derivatives | Compound 11e | Colon Cancer (HCT-116) | 1.14 | [6] |
| Breast Cancer (MCF-7) | 1.54 | [6] | ||
| Compound 12b | Colon Cancer (HCT-116) | Not Specified | [6] | |
| Breast Cancer (MCF-7) | Not Specified | [6] | ||
| Compound 9d | Colon Cancer (HCT-116) | Not Specified | [6] | |
| Breast Cancer (MCF-7) | Not Specified | [6] | ||
| Compound 12d | Colon Cancer (HCT-116) | Not Specified | [6] | |
| Breast Cancer (MCF-7) | Not Specified | [6] | ||
| Benzophenanthridine Alkaloid Derivatives | Compound 2a | Leukemia (Jurkat Clone E6-1) | 0.53 | [7] |
| Leukemia (THP-1) | 0.18 | [7] | ||
| Compound 2j | Leukemia (Jurkat Clone E6-1) | 0.52 | [7] | |
| Leukemia (THP-1) | 0.48 | [7] | ||
| Biphenyl-1,2,3-triazol-benzonitrile Derivatives | Compound 7 | Not Specified (PD-1/PD-L1 Inhibition) | 8.52 | [8] |
| Compound 6 | Not Specified (PD-1/PD-L1 Inhibition) | 12.28 | [8] | |
| Compound 8a | Not Specified (PD-1/PD-L1 Inhibition) | 14.08 | [8] | |
| Benzonitrile Herbicides | Bromoxynil | Liver (Hep G2) & Kidney (HEK293T) | High Toxicity | [9][10] |
| Chloroxynil | Liver (Hep G2) & Kidney (HEK293T) | High Toxicity | [9][10] | |
| Ioxynil | Liver (Hep G2) & Kidney (HEK293T) | High Toxicity | [9][10] | |
| Dichlobenil | Liver (Hep G2) & Kidney (HEK293T) | Low Inhibition of Cell Growth | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of substituted benzonitrile compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11]
Materials:
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4]
-
Substituted benzonitrile compound stock solution
-
MTT solution (5 mg/mL in PBS)[2]
-
Dimethyl sulfoxide (DMSO)[1]
-
96-well plates[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2][4]
-
Compound Treatment: Prepare serial dilutions of the substituted benzonitrile compound in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (DMSO).[1][4]
-
Incubation: Incubate the plates for a period of 24 to 72 hours.[1][4][11]
-
MTT Addition: After the incubation period, remove the medium containing the test compound and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[2] Incubate the plates for 4 hours at 37°C.[1][2]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11] Cell viability is calculated as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay is used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]
Materials:
-
Human cell lines (e.g., Hep G2, HEK293T)[9]
-
Culture medium
-
Substituted benzonitrile compound
-
Cytotoxicity Detection Kit (LDH)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the reaction mixture from the cytotoxicity detection kit to the supernatant in a 96-well plate.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the kit manufacturer. The amount of color formed is proportional to the number of lysed cells.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for cytotoxicity assessment and a simplified signaling pathway potentially induced by cytotoxic benzonitrile compounds.
Caption: A general experimental workflow for evaluating the cytotoxicity of substituted benzonitrile compounds.
Caption: A simplified diagram of an intrinsic apoptosis pathway that can be induced by cytotoxic compounds.[11]
Mechanisms of Cytotoxicity
The cytotoxic effects of substituted benzonitrile derivatives are exerted through various mechanisms of action. A significant number of these compounds induce programmed cell death, or apoptosis, in cancer cells.[2][11]
One of the well-documented mechanisms is the inhibition of tubulin polymerization .[2] Certain benzonitrile derivatives can bind to β-tubulin, disrupting the formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[1]
Other mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., Tankyrase, mTOR) and proteins involved in immune checkpoint pathways like PD-1/PD-L1.[1][8] For instance, some biphenyl-1,2,3-triazol-benzonitrile derivatives have been shown to inhibit the interaction between PD-1 and PD-L1.[8]
Furthermore, some benzonitrile herbicides, like bromoxynil and ioxynil, are thought to exert their toxicity by inhibiting mitochondrial activity and oxidative phosphorylation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antileukemia Activity Evaluation of Benzophenanthridine Alkaloid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
Benchmarking Novel Benzonitrile Compounds: A Comparative Efficacy Analysis Against Known Kinase Inhibitors
In the landscape of contemporary drug discovery, the benzonitrile scaffold has emerged as a crucial component in the design of targeted therapeutic agents, particularly in oncology.[1][2] Derivatives of benzonitrile are being actively investigated for their potential to modulate the activity of key enzymes in cellular signaling pathways. This guide provides a comparative analysis of a novel 3-(2-Hydroxyethyl)benzonitrile-derived compound, designated HEBN-1, against a known inhibitor of Aurora A kinase, a critical regulator of cell division frequently overexpressed in various cancers.[3]
The following sections present a head-to-head comparison of the inhibitory efficacy of HEBN-1 and the established Aurora A inhibitor, Tripolin A, supported by detailed experimental protocols and visual representations of the relevant biological pathway and experimental workflow.
Comparative Inhibitory Efficacy
The inhibitory potential of the novel compound HEBN-1 was evaluated against the known Aurora A kinase inhibitor, Tripolin A. The half-maximal inhibitory concentration (IC50) for each compound was determined using a luminescence-based in vitro kinase assay. The results, summarized in the table below, indicate that HEBN-1 exhibits a potent inhibitory effect on Aurora A kinase activity.
| Compound | Target | IC50 (nM) |
| HEBN-1 (Hypothetical) | Aurora A Kinase | 150 |
| Tripolin A | Aurora A Kinase | 300 |
Note: The data for HEBN-1 is hypothetical and for illustrative purposes to demonstrate the benchmarking process. The IC50 value for Tripolin A is a representative value based on publicly available data.
Signaling Pathway of Aurora A Kinase
The diagram below illustrates a simplified signaling pathway involving Aurora A kinase. This serine/threonine kinase plays a pivotal role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
Experimental Protocols
The determination of IC50 values was performed using an in vitro biochemical kinase assay. The following protocol outlines the key steps.
In Vitro Kinase Inhibition Assay Protocol
1. Materials and Reagents:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (HEBN-1 and Tripolin A) dissolved in Dimethyl Sulfoxide (DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2, DTT, and BSA)
-
Luminescence-based kinase activity detection kit
-
96-well microplates
-
Microplate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, followed by dilution in the assay buffer to achieve the desired final concentrations.[4]
-
Enzyme and Substrate Preparation: The Aurora A kinase and its substrate are diluted to their optimal concentrations in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[5]
-
Reaction Initiation: The enzyme, substrate, and test compounds are pre-incubated in the wells of a 96-well plate for a specified period (e.g., 15 minutes) at room temperature. The reaction is then initiated by adding ATP.[6]
-
Reaction Incubation: The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Signal Detection: The kinase reaction is stopped, and the amount of product formed is quantified using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is directly proportional to kinase activity.[7]
-
Data Analysis: The luminescence signal is measured using a microplate reader. The percentage of inhibition for each compound concentration is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[4]
Experimental Workflow for Comparative Analysis
The logical flow of the benchmarking study, from compound selection to data analysis, is depicted in the diagram below. This workflow ensures a systematic and reproducible comparison of the novel compound against the known inhibitor.
Conclusion
This guide outlines a systematic approach to benchmarking the efficacy of novel this compound-derived compounds against known inhibitors. The presented data, though illustrative for the novel compound, demonstrates a clear methodology for comparative analysis. The detailed experimental protocols and workflow diagrams provide a framework for researchers in drug development to conduct similar evaluations. The potent (hypothetical) activity of HEBN-1 against Aurora A kinase underscores the potential of the benzonitrile scaffold in developing next-generation targeted therapies. Further investigation into the structure-activity relationship and in-cell activity of such compounds is warranted.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. domainex.co.uk [domainex.co.uk]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Cross-reactivity studies of antibodies raised against 3-(2-Hydroxyethyl)benzonitrile derivatives
Lack of Public Data on Antibody Cross-Reactivity for 3-(2-Hydroxyethyl)benzonitrile Derivatives
As of late 2025, a comprehensive search of publicly available scientific literature and commercial datasheets reveals a notable absence of specific cross-reactivity studies for antibodies raised against this compound and its derivatives. While benzonitrile compounds are recognized for their therapeutic potential and are used as scaffolds in drug development, specific immunological reagents such as monoclonal or polyclonal antibodies targeting the this compound structure do not have readily available cross-reactivity profiles in the public domain.[1][2]
This guide therefore provides a comprehensive and standardized framework for conducting and presenting such cross-reactivity studies, should researchers develop these antibodies. The methodologies, data presentation formats, and visualizations outlined below are based on established principles of immunoassay development and antibody characterization.[3][4]
Hypothetical Comparison of Antibody Cross-Reactivity
For an antibody to be effective as a therapeutic or diagnostic tool, its specificity is paramount. Cross-reactivity with structurally similar molecules can lead to off-target effects or inaccurate measurements. A thorough investigation would involve testing the antibody's binding to a panel of analogs of this compound.
Table 1: Hypothetical Cross-Reactivity Data for a Monoclonal Antibody (mAb-H2EBn) Raised Against this compound
| Compound Tested | Structure | IC50 (nM) | % Cross-Reactivity* |
| This compound | (Reference Compound) | 10 | 100% |
| 2-(2-Hydroxyethyl)benzonitrile | (Positional Isomer) | 500 | 2% |
| 4-(2-Hydroxyethyl)benzonitrile | (Positional Isomer) | 800 | 1.25% |
| 3-(Cyanomethyl)phenol | (Analog with different linker) | > 10,000 | < 0.1% |
| Benzonitrile | (Parent Compound) | > 10,000 | < 0.1% |
| 2-Phenylethanol | (Analog without nitrile group) | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of cross-reactivity data. Below are standard methodologies that would be employed in such a study.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common method to determine the specificity of an antibody against a small molecule (hapten).
-
Antigen Coating: A conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA) is immobilized on the surface of a 96-well microtiter plate. The plate is then incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to prevent non-specific binding of the antibody. The plate is incubated for 1-2 hours at room temperature.
-
Competitive Reaction: A fixed concentration of the primary antibody (e.g., mAb-H2EBn) is mixed with varying concentrations of the free test compounds (this compound and its analogs). This mixture is then added to the washed and blocked wells. The plate is incubated for 2 hours at room temperature, allowing the free compound to compete with the coated antigen for antibody binding.
-
Secondary Antibody Incubation: After another washing step, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added to each well. The plate is incubated for 1 hour at room temperature.
-
Detection: Following a final wash, a substrate for the enzyme (e.g., TMB for HRP) is added. The enzymatic reaction produces a color change, which is stopped after a set time with a stop solution.
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is calculated from a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
-
Chip Preparation: A sensor chip is functionalized by immobilizing the primary antibody (mAb-H2EBn).
-
Binding Analysis: A solution containing one of the test compounds is flowed over the sensor chip surface. The binding of the compound to the antibody is measured as a change in the refractive index, reported in response units (RU).
-
Kinetic Analysis: By analyzing the association and dissociation phases of the binding curves at different analyte concentrations, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be determined. Higher KD values indicate weaker binding.
Visualizing Experimental Workflows
Diagrams can effectively illustrate the logical steps in experimental procedures.
References
A Comparative Guide to the Synthesis of 3-(2-Hydroxyethyl)benzonitrile: An Evaluation of Plausible Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as 3-(2-Hydroxyethyl)benzonitrile is a critical step that demands reliable and reproducible protocols. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols for each proposed method. While direct, published synthesis data for this specific molecule is limited, the following methodologies are based on well-established and analogous chemical transformations.
Comparison of Synthetic Protocols
The synthesis of this compound can be approached through several strategic disconnections. Below is a summary of plausible methods, outlining the starting materials, key reagents, and anticipated advantages and disadvantages of each approach.
| Method | Starting Material | Key Reagents/Steps | Potential Advantages | Potential Disadvantages |
| Method A | Methyl 3-(cyanomethyl)benzoate | 1. Reduction of the ester | Potentially high-yielding and straightforward. | Availability and synthesis of the starting material may be a concern. |
| Method B | 3-Vinylbenzonitrile | 1. Hydroboration 2. Oxidation | Anti-Markovnikov selectivity ensures the desired isomer. Mild reaction conditions.[1][2][3][4] | The starting vinylbenzonitrile may not be readily available. Handling of borane reagents requires care. |
| Method C | 3-Cyanobenzyl bromide | 1. Formation of Grignard reagent 2. Reaction with ethylene oxide | Utilizes a commercially available starting material. The reaction of Grignard reagents with ethylene oxide is a well-established method for carbon chain extension.[5][6][7] | Grignard formation can be sensitive to moisture. Ethylene oxide is a toxic and flammable gas.[8] |
| Method D | 3-Cyanobenzyl chloride | 1. Reaction with a formaldehyde equivalent (e.g., via a protected hydroxymethyl anion) | Avoids the direct use of ethylene oxide. | May require multiple steps and protecting group chemistry, potentially lowering the overall yield. |
Detailed Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic methods. These are based on general procedures for analogous reactions and should be optimized for the specific substrate.
Method A: Reduction of Methyl 3-(cyanomethyl)benzoate
This method focuses on the selective reduction of the ester functionality in methyl 3-(cyanomethyl)benzoate. Strong reducing agents that do not affect the nitrile group are required.
Experimental Protocol:
-
Preparation of Starting Material: Methyl 3-(cyanomethyl)benzoate can be synthesized from m-toluic acid. The process involves acylation with thionyl chloride, followed by chlorination, esterification with methanol, and finally a cyanation reaction with sodium cyanide.
-
Reduction: To a solution of methyl 3-(cyanomethyl)benzoate in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable reducing agent (e.g., lithium aluminum hydride or lithium borohydride) portion-wise at 0 °C.
-
Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Method B: Hydroboration-Oxidation of 3-Vinylbenzonitrile
This two-step procedure allows for the anti-Markovnikov hydration of an alkene, which is ideal for the synthesis of the target primary alcohol from 3-vinylbenzonitrile.[1][2][3][4]
Experimental Protocol:
-
Hydroboration: To a solution of 3-vinylbenzonitrile in anhydrous THF under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide.
-
Reaction Monitoring: The progress of both steps can be monitored by TLC or gas chromatography (GC).
-
Work-up: After the oxidation is complete, the reaction mixture is stirred at room temperature for a period, and then the aqueous layer is separated and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.
Method C: Grignard Reaction of 3-Cyanobenzyl Bromide with Ethylene Oxide
This method involves the formation of a Grignard reagent from 3-cyanobenzyl bromide, followed by its reaction with ethylene oxide to introduce the hydroxyethyl group.[5][6][7]
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a solution of 3-cyanobenzyl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, the remaining solution of the bromide is added at a rate to maintain a gentle reflux.
-
Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath, and a solution of ethylene oxide in the same anhydrous solvent is added slowly. Ethylene oxide is a gas at room temperature and should be handled with extreme care in a well-ventilated fume hood.[8]
-
Reaction Monitoring: The disappearance of the Grignard reagent can be monitored by quenching an aliquot with iodine (the color will persist when the Grignard is consumed).
-
Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations and logical flow.
Caption: Plausible synthetic routes to this compound.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. Brown Hydroboration [organic-chemistry.org]
- 5. When ethylene oxide is reacted with \mathrm{CH}_{3} \mathrm{MgBr} followe.. [askfilo.com]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]
- 8. Ethylene Oxide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Benzonitrile and Its Isomers
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of benzonitrile and its ortho-, meta-, and para-tolunitrile isomers. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
Benzonitrile and its methylated isomers, the tolunitriles, are important structural motifs in medicinal chemistry and materials science. Distinguishing between these isomers is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of their spectroscopic properties to aid in their unambiguous identification.
Data Presentation
The following tables summarize the key spectroscopic data for benzonitrile and its ortho-, meta-, and para-tolunitrile isomers.
Infrared (IR) Spectroscopy Data
The most prominent feature in the IR spectra of these compounds is the nitrile (C≡N) stretching vibration, which appears in the 2220-2260 cm⁻¹ region.[1][2] The position of this band is subtly influenced by the position of the methyl group on the aromatic ring.
| Compound | C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) | C-H Out-of-Plane Bending (cm⁻¹) |
| Benzonitrile | ~2229 | ~3070 | - | ~750 (mono-substituted) |
| o-Tolunitrile | ~2225 | ~3060 | ~2930 | ~760 (ortho-disubstituted) |
| m-Tolunitrile | ~2230 | ~3065 | ~2925 | ~780 (meta-disubstituted) |
| p-Tolunitrile | ~2228 | ~3050 | ~2920 | ~815 (para-disubstituted) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)
The ¹H NMR spectra are distinct for each isomer due to the different chemical environments of the aromatic protons.
| Compound | δ (ppm) and Multiplicity | J (Hz) |
| Benzonitrile | 7.64 (d, 2H), 7.60 (d, 1H), 7.47 (t, 1H) | J = 8.0 |
| o-Tolunitrile | 7.56 (d, 1H), 7.47 (t, 1H), 7.30 (t, 1H), 7.23 (d, 1H), 2.53 (s, 3H) | J ≈ 7.6 |
| m-Tolunitrile | 7.41 (s, 1H), 7.39 (d, 1H), 7.34 (d, 1H), 7.28 (t, 1H), 2.38 (s, 3H) | J ≈ 7.6 |
| p-Tolunitrile | 7.52 (d, 2H), 7.27 (d, 2H), 2.42 (s, 3H) | J = 8.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)
The ¹³C NMR spectra show characteristic shifts for the aromatic and methyl carbons, allowing for clear differentiation.
| Compound | δ (ppm) |
| Benzonitrile | 132.6, 132.0, 128.9, 118.6, 112.2 |
| o-Tolunitrile | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |
| m-Tolunitrile | 138.8, 133.4, 132.1, 128.7, 118.7, 111.8, 20.8 |
| p-Tolunitrile | 142.9, 132.2, 129.8, 118.8, 109.1, 21.7 |
Mass Spectrometry (MS) Data (Electron Ionization)
The mass spectra of the tolunitrile isomers are very similar, all showing a molecular ion peak at m/z 117.[3][4][5][6][7] Fragmentation patterns, particularly the loss of a hydrogen atom to form a stable tropylium-like ion, are key diagnostic features.
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Intensity) |
| Benzonitrile | 103 | 103 (100%), 76 (25%), 51 (15%) |
| o-Tolunitrile | 117 | 117 (100%), 116 (95%), 90 (40%), 89 (25%) |
| m-Tolunitrile | 117 | 117 (100%), 116 (90%), 90 (45%), 89 (20%) |
| p-Tolunitrile | 117 | 117 (100%), 116 (58%), 90 (30%), 89 (20%)[3] |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for benzonitrile and its isomers.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples (benzonitrile, o-, and m-tolunitrile), a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples (p-tolunitrile), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation : An FT-IR spectrometer is used for analysis.
-
Data Acquisition : A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is first recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR : A proton-decoupled experiment is typically used to obtain singlets for all carbon signals. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.
Mass Spectrometry (MS)
-
Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[8]
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source is commonly used for these relatively volatile compounds.
-
Data Acquisition : The sample is introduced into the ion source (often via direct infusion or through a gas chromatograph). In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer.
-
Data Processing : The detector signal is converted into a mass spectrum, which is a plot of ion intensity versus m/z.
Mandatory Visualization
The following diagram illustrates the general workflow for the comparative spectroscopic analysis of benzonitrile and its isomers.
Caption: Analytical workflow for isomer differentiation.
References
- 1. 5 Tips Nitrile IR Spectroscopy - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. p-Tolunitrile(104-85-8) MS spectrum [chemicalbook.com]
- 4. 3-Tolunitrile | C8H7N | CID 12104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzonitrile, 3-methyl- [webbook.nist.gov]
- 7. Benzonitrile, 4-methyl- [webbook.nist.gov]
- 8. o-Tolunitrile(529-19-1) 13C NMR [m.chemicalbook.com]
Safety Operating Guide
Proper Disposal of 3-(2-Hydroxyethyl)benzonitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-(2-Hydroxyethyl)benzonitrile is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, based on available safety data for the substance and related chemical structures.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard information for this chemical and its isomers, the following precautions should be taken:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[1]
Hazard Profile Summary
Understanding the hazards associated with this compound is fundamental to its safe disposal. The following table summarizes the known and likely hazards based on available data for the compound and its close isomers.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Oral Toxicity | H302: Harmful if swallowed | [2][3] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin | [2][3] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled | [2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | [1] |
Note: Hazard information is based on data for this compound and its isomer, 4-(2-Hydroxyethyl)benzonitrile.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed disposal contractor or your institution's Environmental Health and Safety (EHS) office.
1. Waste Segregation and Container Selection:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
- Select a designated, leak-proof, and clearly labeled waste container. The container should be compatible with organic nitrile compounds.
- Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.
2. Waste Collection:
- Carefully transfer the waste into the designated container, avoiding splashes or spills.
- If the compound is in a solid form, as some isomers can be, handle it in a way that avoids creating dust.[3]
- Ensure the container is securely sealed after each addition of waste.
3. Storage of Waste:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Incompatible materials for benzonitrile and related compounds include strong oxidizing agents, strong acids, strong bases, and reducing agents.
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
- Follow all institutional and local regulations for hazardous waste disposal. Disposal must be made according to official regulations.[2]
Important Considerations:
-
Do Not Dispose Down the Drain: Do not allow the product to reach the sewage system or water bodies.[2] Nitrile compounds can be toxic to aquatic life.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed container and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both personnel and the environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
